IDO5L
Description
Properties
IUPAC Name |
4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSLPIXNPASGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914471-09-3 | |
| Record name | 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914471093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-N'-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HR315841W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Architect of Immunosuppression: A Technical Guide to the Mechanism of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Cancer Cells and the Therapeutic Potential of its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzymatic checkpoint in the tumor microenvironment, orchestrating a multifaceted immunosuppressive landscape that facilitates tumor escape from immune surveillance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning IDO1's pro-tumorigenic functions within cancer cells. It details the canonical kynurenine pathway of tryptophan catabolism, the subsequent impact on effector and regulatory immune cells, and the non-canonical, non-enzymatic roles of IDO1 in cellular signaling. Furthermore, this document will address the therapeutic strategy of targeting IDO1, with a focus on inhibitors such as IDO5L, and provide a compendium of relevant quantitative data and experimental methodologies to support further research and drug development in this promising area of oncology.
Introduction: IDO1, A Key Metabolic Immune Checkpoint
Cancer progression is intricately linked to the ability of tumor cells to evade the host's immune system. One of the key mechanisms by which tumors achieve this is through the metabolic reprogramming of the tumor microenvironment (TME). Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing intracellular enzyme, plays a pivotal role in this process.[1][2] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[3][4][5] While physiologically involved in maternal tolerance to the fetus and preventing autoimmune reactions, its overexpression in various malignancies is associated with poor prognosis.[1][4] This guide will dissect the mechanisms of IDO1 action in cancer and the rationale for its therapeutic inhibition. It is important to note that compounds such as this compound are potent inhibitors of the IDO1 enzyme and do not have a distinct mechanism of action themselves; their therapeutic effect is derived from the blockade of IDO1 activity.[6]
The Canonical Pathway: Tryptophan Catabolism and Immune Quiescence
The primary mechanism by which IDO1 exerts its immunosuppressive effects is through the enzymatic degradation of tryptophan and the production of downstream metabolites, collectively known as kynurenines.[4][5][7]
Tryptophan Depletion and T-Cell Anfrey
Tryptophan is an essential amino acid for lymphocyte proliferation and function. IDO1-expressing tumor cells create a tryptophan-depleted microenvironment, which leads to the arrest of T-cell proliferation and the induction of anergy (a state of non-responsiveness).[2][8] This occurs through the activation of the General Control Nonderepressible 2 (GCN2) kinase in T cells, which senses amino acid deprivation.[9][10][11]
Kynurenine Production and Immune Modulation
The catabolism of tryptophan by IDO1 produces N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[4][12] Kynurenine and its downstream metabolites have direct and indirect immunosuppressive effects:
-
Induction of Regulatory T cells (Tregs): Kynurenine promotes the differentiation of naïve CD4+ T cells into immunosuppressive Foxp3+ regulatory T cells (Tregs).[3][8]
-
Suppression of Effector T cells and NK cells: Kynurenine and other metabolites can induce apoptosis in effector T cells and Natural Killer (NK) cells, further dampening the anti-tumor immune response.[2][8][10]
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Kynurenine is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, can promote tumor cell survival and immune evasion.[5][13][14]
Below is a signaling pathway diagram illustrating the canonical IDO1 mechanism.
Non-Canonical Functions of IDO1
Emerging evidence suggests that IDO1 possesses non-enzymatic functions that contribute to tumor progression, independent of its tryptophan-catabolizing activity.[4] These functions are mediated through protein-protein interactions. For instance, IDO1 has been shown to act as a signaling molecule itself, containing immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that can recruit phosphatases to modulate immune responses.[11]
Therapeutic Inhibition of IDO1
Given its central role in tumor-mediated immunosuppression, IDO1 is an attractive target for cancer therapy.[2][3] A number of small molecule inhibitors have been developed to block its enzymatic activity.
This compound: A Potent IDO1 Inhibitor
This compound is a potent, competitive inhibitor of the IDO1 enzyme.[6][15] Its mechanism of action is to bind to the active site of IDO1, preventing the binding of its substrate, tryptophan, and thereby blocking the production of kynurenine. This restores local tryptophan levels and abrogates the downstream immunosuppressive effects.
Quantitative Data on IDO1 Inhibitors
The efficacy of IDO1 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 (IDO1) | Cell-based IC50 (HeLa) | Reference |
| This compound | 67 nM | 19 nM | [6][15] |
| Epacadostat | - | - | [2] |
| Navoximod | - | - | [2][16] |
| Indoximod | - | - | [2][4] |
Note: Comprehensive IC50 data for all inhibitors across various assays is extensive and beyond the scope of this table. Researchers are encouraged to consult primary literature for specific experimental contexts.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying the IDO1 pathway. Below are outlines of key experimental protocols.
IDO1 Activity Assay (HPLC-based)
This protocol measures the enzymatic activity of IDO1 by quantifying the conversion of tryptophan to kynurenine.
Methodology:
-
Cell Lysis: Harvest and lyse IDO1-expressing cells (e.g., IFN-γ stimulated cancer cell lines) via freeze-thaw cycles.
-
Enzymatic Reaction: Incubate cell lysates with a reaction mixture containing L-tryptophan, methylene blue (a cofactor), and ascorbate at 37°C.
-
Reaction Termination: Stop the reaction by adding perchloric acid to precipitate proteins.
-
Quantification: Centrifuge the samples, filter the supernatant, and analyze the concentration of kynurenine using High-Performance Liquid Chromatography (HPLC).[17]
-
Data Analysis: Express IDO1 activity as the amount of kynurenine produced per unit of time per milligram of protein.
T-cell Proliferation Assay (Co-culture)
This assay assesses the impact of IDO1 activity on T-cell proliferation.
Methodology:
-
Cell Culture: Culture IDO1-expressing cancer cells.
-
Co-culture Setup: Co-culture the cancer cells with isolated human peripheral blood mononuclear cells (PBMCs) or purified T cells that have been labeled with a proliferation-tracking dye (e.g., CFSE).
-
Treatment: Treat the co-cultures with an IDO1 inhibitor (e.g., this compound) or a vehicle control.
-
Incubation: Incubate the co-cultures for a period sufficient to allow for T-cell proliferation (typically 3-5 days).
-
Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the proliferation dye in the T-cell population using flow cytometry.
-
Data Analysis: A decrease in dye intensity indicates cell division. Quantify the percentage of proliferated T cells.
Conclusion and Future Directions
IDO1 is a validated and critical mediator of tumor-induced immunosuppression. Its enzymatic activity creates a hostile microenvironment for anti-tumor immune cells, while its non-canonical functions may further contribute to cancer progression. The development of potent IDO1 inhibitors, such as this compound, represents a promising therapeutic strategy, particularly in combination with other immunotherapies like checkpoint blockade. Future research should continue to elucidate the intricacies of non-canonical IDO1 signaling and to identify predictive biomarkers to guide the clinical application of IDO1 inhibitors for personalized cancer therapy. The detailed experimental frameworks provided herein are intended to facilitate these ongoing research efforts.
References
- 1. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 5. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 10. jcancer.org [jcancer.org]
- 11. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crossfire-oncology.com [crossfire-oncology.com]
- 13. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 14. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
IDO5L: A Technical Guide to a Potent and Selective IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance. Its overexpression in the tumor microenvironment contributes to immune evasion, making it a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of IDO5L, a potent small molecule inhibitor of IDO1. This document details its mechanism of action, inhibitory activity, and preclinical efficacy, supported by structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While this compound is described as a selective IDO1 inhibitor, quantitative data on its activity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) are not publicly available at this time.
Introduction to IDO1 and its Role in Immuno-oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. This metabolic process has profound implications for immune regulation. Within the tumor microenvironment, the upregulation of IDO1 by tumor cells or antigen-presenting cells leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.
-
Kynurenine Accumulation: The accumulation of downstream catabolites, collectively known as kynurenines, actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
Given its central role in orchestrating an immunosuppressive milieu, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. By blocking IDO1 activity, inhibitors aim to restore T cell function and enhance the efficacy of other immunotherapeutic agents, such as checkpoint inhibitors.
This compound: A Potent IDO1 Inhibitor
This compound is a small molecule compound identified as a potent inhibitor of the IDO1 enzyme. Its chemical formula is C9H7ClFN5O2 and it has a molecular weight of 271.64 g/mol .
Inhibitory Activity
This compound has demonstrated potent inhibition of IDO1 in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Assay Type | Cell Line / Enzyme Source | IC50 (nM) | Reference |
| Biochemical Assay | Not Specified | 67 | [1] |
| HeLa Cell-Based Assay | HeLa | 19 | [1] |
| B16 Cell-Based Assay | B16 (murine melanoma) | 46 | [1] |
Note: While this compound is commercially promoted as a selective IDO1 inhibitor, specific IC50 or Ki values for its activity against IDO2 and TDO are not currently available in the public domain. The selectivity of an IDO1 inhibitor is a critical parameter, as off-target inhibition of IDO2 or TDO could lead to different biological consequences.
Mechanism of Action
This compound acts as a competitive inhibitor of IDO1, likely by binding to the active site of the enzyme and preventing the binding of its substrate, L-tryptophan. By blocking the catalytic activity of IDO1, this compound prevents the conversion of tryptophan to N-formylkynurenine, thereby mitigating the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the local microenvironment.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway in Cancer
The following diagram illustrates the central role of IDO1 in mediating immune suppression within the tumor microenvironment and the proposed point of intervention for this compound.
Caption: IDO1 pathway and this compound inhibition.
Experimental Workflow: In Vitro IDO1 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound in a cell-based assay.
Caption: In vitro IDO1 inhibition assay workflow.
Preclinical In Vivo Studies
This compound has been evaluated in a murine melanoma model to assess its in vivo pharmacodynamics and anti-tumor efficacy.
Pharmacokinetic and Pharmacodynamic Profile
Initial pharmacokinetic studies in mice revealed that this compound is rapidly cleared, with a half-life of less than 0.5 hours, suggesting that oral administration may not be a suitable dosing method for maintaining therapeutic concentrations in vivo.[1]
A single subcutaneous dose of 100 mg/kg of this compound in C57BL/6 mice bearing GM-CSF-secreting B16 tumors resulted in a significant reduction of plasma kynurenine levels by 50-60% between 2 and 4 hours post-administration, with maximum inhibition observed at 2.5 hours.[1] Kynurenine levels returned to baseline after 4 hours as the plasma concentration of this compound decreased.[1]
| Parameter | Value |
| Animal Model | C57BL/6 mice with B16 melanoma tumors |
| Dosing (PD study) | 100 mg/kg, single subcutaneous dose |
| Kynurenine Reduction | 50-60% (between 2-4 hours) |
| Tmax (Kynurenine inh.) | 2.5 hours |
| Half-life (t1/2) | < 0.5 hours |
Anti-Tumor Efficacy
In an efficacy study, subcutaneous dosing of this compound at 25, 50, and 75 mg/kg twice daily (b.i.d.) for 14 days, starting 7 days after tumor implantation, resulted in a dose-dependent inhibition of tumor growth in the B16 melanoma model.[1] This anti-tumor effect correlated with the plasma exposure of this compound.[1]
| Parameter | Details |
| Animal Model | C57BL/6 mice with GM-CSF-secreting B16 tumors |
| Dosing (Efficacy) | 25, 50, 75 mg/kg, s.c., b.i.d. for 14 days |
| Outcome | Dose-dependent inhibition of tumor growth |
Detailed Experimental Protocols
In Vitro HeLa Cell-Based IDO1 Inhibition Assay
This protocol is a generalized procedure based on commonly used methods for assessing IDO1 inhibition in a cellular context.
1. Cell Culture and Seeding:
- Culture HeLa cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
- Seed HeLa cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
2. IDO1 Induction:
- The following day, replace the medium with fresh medium containing human interferon-gamma (IFN-γ) at a final concentration of 20-100 ng/mL to induce IDO1 expression.
- Incubate the cells for 24 hours.
3. Compound Treatment:
- Prepare serial dilutions of this compound in the cell culture medium.
- Add the diluted this compound to the wells, ensuring a final DMSO concentration below 0.5%. Include vehicle control (DMSO) and no-compound control wells.
4. Incubation and Sample Collection:
- Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
- After incubation, carefully collect the cell culture supernatant for kynurenine analysis.
5. Kynurenine Measurement (Colorimetric Method):
- Add 30% trichloroacetic acid (TCA) to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
- Centrifuge to pellet the precipitate.
- Transfer the clarified supernatant to a new 96-well plate.
- Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate at room temperature for 10-20 minutes.
- Measure the absorbance at 490-492 nm using a microplate reader.
6. Data Analysis:
- Generate a standard curve using known concentrations of kynurenine.
- Calculate the concentration of kynurenine in the experimental samples.
- Determine the percent inhibition of IDO1 activity for each concentration of this compound.
- Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo B16 Melanoma Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
1. Animal Model:
- Use female C57BL/6 mice, 6-8 weeks of age.
2. Cell Line:
- Use a murine B16 melanoma cell line, such as a GM-CSF-secreting variant to enhance immunogenicity.
3. Tumor Implantation:
- Subcutaneously inject 1 x 10^5 to 1 x 10^6 B16 cells in a volume of 100-200 µL of sterile PBS or culture medium into the right flank of each mouse.
4. Tumor Growth Monitoring:
- Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). This typically occurs around day 7 post-implantation.
- Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
5. Compound Administration:
- Randomize mice into treatment groups (e.g., vehicle control, this compound at 25, 50, and 75 mg/kg).
- Prepare the dosing formulation of this compound (e.g., in a vehicle such as 0.5% methylcellulose).
- Administer this compound subcutaneously twice daily (b.i.d.) for a specified duration (e.g., 14 days).
6. Efficacy Endpoints:
- The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes of the treated groups to the vehicle control group.
- Other endpoints may include survival, body weight monitoring (for toxicity), and analysis of the tumor microenvironment (e.g., immune cell infiltration) at the end of the study.
7. Pharmacodynamic Analysis (Optional Satellite Group):
- A separate group of tumor-bearing mice can be used for pharmacodynamic studies.
- Administer a single dose of this compound and collect blood samples at various time points to measure plasma concentrations of this compound and kynurenine by LC-MS/MS.
Conclusion
This compound is a potent inhibitor of IDO1 with demonstrated in vitro and in vivo activity. Its ability to reduce kynurenine levels and inhibit tumor growth in a preclinical melanoma model underscores its potential as a therapeutic agent in immuno-oncology. Further investigation into its selectivity profile against IDO2 and TDO is warranted to fully characterize its mechanism of action and potential clinical utility. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of IDO1 inhibition.
References
An In-depth Technical Guide on the Role of Indoleamine 2,3-Dioxygenase (IDO) in the Kynurenine Pathway and the Inhibitory Action of IDO5L
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, producing a cascade of bioactive metabolites that are integral to numerous physiological and pathological processes. The initial and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). A related enzyme, indoleamine 2,3-dioxygenase-like protein (IDO2), also participates in this initial step, albeit with significantly lower catalytic efficiency. The dysregulation of the kynurenine pathway, particularly the overexpression of IDO1, is a hallmark of various pathologies, including cancer, chronic infections, and autoimmune diseases, primarily through the establishment of an immunosuppressive microenvironment. This has rendered IDO1 a compelling therapeutic target for drug development. This technical guide provides a comprehensive overview of the role of IDO enzymes in the kynurenine pathway, with a particular focus on the distinction between the enzymes IDO1 and IDO2, and clarifies the identity of IDO5L as a potent synthetic inhibitor of IDO1. Detailed experimental protocols for assessing IDO activity and quantifying kynurenine pathway metabolites are presented, alongside structured data tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction to the Kynurenine Pathway
The catabolism of tryptophan through the kynurenine pathway is a fundamental metabolic process that accounts for over 95% of tryptophan degradation in humans.[1] This pathway is not merely a mechanism for tryptophan disposal but also a critical regulator of immune responses and a source of essential molecules, including nicotinamide adenine dinucleotide (NAD+). The pathway is initiated by the enzymatic conversion of L-tryptophan to N-formylkynurenine. This inaugural step is catalyzed by three distinct enzymes:
-
Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO regulates systemic tryptophan levels.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): Expressed in various extrahepatic tissues and immune cells, IDO1 is a key regulator of immune tolerance.[2] Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[3][4]
-
Indoleamine 2,3-dioxygenase 2 (IDO2): A more recently discovered homolog of IDO1, IDO2 exhibits significantly lower enzymatic activity towards tryptophan.[5][6] Its precise physiological role remains under active investigation, though it is also implicated in immune regulation.
The product of this initial reaction, N-formylkynurenine, is rapidly converted to L-kynurenine. Subsequently, a series of enzymatic reactions generate a diverse array of biologically active metabolites, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid, each with distinct physiological and pathological functions.[7] The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites in the local microenvironment are key mechanisms by which IDO1 exerts its immunosuppressive effects.[4] This is particularly relevant in the context of cancer, where tumor cells can upregulate IDO1 to evade immune surveillance.[2][8]
The Enzymes: IDO1 and IDO2
IDO1 and IDO2 are encoded by separate genes located adjacent to each other on chromosome 8, suggesting they arose from a gene duplication event.[9] While they share structural similarities, their functional characteristics and expression patterns differ significantly.
IDO1 is a well-characterized enzyme that plays a pivotal role in innate and adaptive immunity.[2] By catabolizing tryptophan, IDO1 creates a local environment of tryptophan starvation, which inhibits the proliferation of T cells and other immune cells that are highly dependent on this essential amino acid.[10] Furthermore, the kynurenine metabolites produced have direct immunomodulatory effects, including the induction of regulatory T cells (Tregs) and the apoptosis of effector T cells.[10][11] The overexpression of IDO1 in various cancers is associated with a poor prognosis, making it a prime target for cancer immunotherapy.[4][12]
IDO2 , also known as indoleamine 2,3-dioxygenase-like protein (INDOL1 or proto-IDO), was identified more recently.[5][9] Although it can catalyze the same initial step in the kynurenine pathway, its enzymatic activity is substantially lower than that of IDO1.[6] The expression of IDO2 has been detected in the kidney, liver, and reproductive tissues.[5] While its precise biological function is still being elucidated, studies suggest a potential role in modulating immune responses, possibly in a manner distinct from IDO1.[5][6]
It is crucial to distinguish these enzymes from synthetic compounds developed as therapeutic agents. The term "this compound" does not refer to a naturally occurring enzyme but rather to a specific small molecule inhibitor of IDO1.
This compound: A Potent IDO1 Inhibitor
This compound is a potent, competitive inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[13] It is a synthetic compound, chemically identified as 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide.[13] this compound has demonstrated significant inhibitory activity against IDO1 in both enzymatic and cell-based assays, with IC50 values in the nanomolar range.[13] By blocking the catalytic activity of IDO1, this compound prevents the degradation of tryptophan and the production of immunosuppressive kynurenine metabolites. This action can restore T-cell function and enhance anti-tumor immunity.[13]
Preclinical studies in mouse models of melanoma have shown that this compound can effectively inhibit IDO1 activity in vivo, as evidenced by a reduction in plasma kynurenine levels.[13] This inhibition of the kynurenine pathway was associated with a dose-dependent anti-tumor efficacy.[13] These findings highlight the therapeutic potential of this compound as an immunomodulatory agent for the treatment of cancer.
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound
| Assay Type | System | Target | IC50 (nM) | Reference |
| Enzymatic Assay | Cell-free | Recombinant Human IDO1 | 67 | [13] |
| Cell-based Assay | HeLa cells | Endogenous Human IDO1 | 19 | [13] |
| Cell-based Assay | B16 cells (murine) | Endogenous Murine IDO1 | 46 | [13] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice
| Animal Model | Treatment | Dosage | Effect on Plasma Kynurenine | Tumor Growth Inhibition | Reference |
| C57BL/6 mice with B16 melanoma | This compound (subcutaneous) | 100 mg/kg (single dose) | >50% reduction | Not applicable (single dose) | [13] |
| C57BL/6 mice with B16 melanoma | This compound (subcutaneous) | 25, 50, 75 mg/kg (b.i.d. for 14 days) | Not reported | Dose-dependent | [13] |
Experimental Protocols
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This protocol directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.[14][15]
Materials:
-
Recombinant human IDO1 protein
-
L-tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic acid (TCA, 30% w/v)
-
p-dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control.
-
Add the purified recombinant IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[14]
-
Incubate the plate at 37°C for 30-60 minutes.[14]
-
Terminate the reaction by adding 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add the p-DMAB reagent.
-
Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This assay measures the activity of endogenous IDO1 in a cellular context.[15]
Materials:
-
HeLa cells (or other suitable cell line expressing IDO1)
-
Cell culture medium
-
Human interferon-gamma (IFN-γ)
-
L-tryptophan
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA, 6.1 N)
-
p-dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.
-
Add the test compound at various concentrations. Include a vehicle control.
-
Add L-tryptophan to the culture medium.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[15]
-
Add the p-DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition of kynurenine production and determine the EC50 value.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.[16][17][18]
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a solvent such as methanol or acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reversed-phase C18 column to separate the metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect and quantify each metabolite based on its specific precursor-to-product ion transition.
-
Quantification: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in sample processing. Generate a calibration curve using known concentrations of each metabolite to determine the concentration in the unknown samples.
Table 3: Example MRM Transitions for Kynurenine Pathway Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.2 | 146.2 |
| Kynurenine | 209.1 | 94.1 |
| Kynurenic Acid | 190.2 | 144.0 |
| 3-Hydroxykynurenine | 225.1 | 110.0 |
| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 |
| Note: These transitions are examples and may need to be optimized for specific instruments and conditions.[16] |
Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Experimental Workflow for Assessing IDO1 Inhibition by this compound.
Caption: IDO1-Mediated Immune Evasion and its Inhibition by this compound.
Conclusion
The kynurenine pathway, and specifically the enzyme IDO1, represents a critical nexus in the interplay between metabolism and immunity. Its role in fostering an immunosuppressive microenvironment has established it as a significant target for therapeutic intervention, particularly in oncology. This guide has provided a detailed overview of the IDO enzymes, clarifying the distinction between the endogenous proteins IDO1 and IDO2 and the synthetic inhibitor this compound. The presented experimental protocols and quantitative data offer a practical resource for researchers engaged in the study of the kynurenine pathway and the development of novel IDO1 inhibitors. The continued exploration of this pathway and the development of potent and specific inhibitors like this compound hold great promise for the advancement of cancer immunotherapy and the treatment of other immune-mediated diseases.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Indoleamine 2,3-dioxygenase-2; a new enzyme in the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of an indoleamine 2,3-dioxygenase-like protein found in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indoleamine-2,3-dioxygenase enzyme expression and activity in polarized dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. feradical.utsa.edu [feradical.utsa.edu]
Investigating the Downstream Effects of IDO1 Inhibition by IDO5L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. By depleting tryptophan and generating bioactive metabolites collectively known as kynurenines, IDO1 plays a central role in suppressing T-cell function and promoting immune tolerance. This activity is implicated in the pathogenesis of various diseases, including cancer, where it contributes to tumor immune evasion. IDO5L is a potent and specific inhibitor of IDO1, offering a powerful tool to investigate the downstream consequences of blocking this pathway. This technical guide provides an in-depth overview of the downstream effects of IDO1 inhibition by this compound, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Introduction to IDO1 and the Kynurenine Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that initiates the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This pathway is a significant route for tryptophan metabolism, leading to the production of several biologically active molecules, including kynurenine, and ultimately to the synthesis of nicotinamide adenine dinucleotide (NAD+).[2] IDO1 is not typically expressed constitutively in most tissues but is induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[2][3]
The immunomodulatory functions of IDO1 are twofold:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment can induce stress in rapidly proliferating cells, such as activated T-lymphocytes, leading to cell cycle arrest and anergy.[4]
-
Kynurenine Production: The accumulation of tryptophan metabolites, particularly kynurenine and its derivatives, has direct immunosuppressive effects. These metabolites can induce apoptosis in effector T-cells and promote the differentiation of naive T-cells into regulatory T-cells (Tregs), which actively suppress immune responses.[4][5]
Given its role in immune suppression, IDO1 has emerged as a key therapeutic target in oncology.[3][6] By inhibiting IDO1, it is hypothesized that the tumor's ability to evade the host immune system can be compromised, thereby enhancing the efficacy of anti-tumor immune responses.
This compound: A Potent IDO1 Inhibitor
This compound is a potent and selective inhibitor of the IDO1 enzyme.[7][8] Its mechanism of action is to block the catalytic activity of IDO1, thereby preventing the conversion of tryptophan to N-formylkynurenine. This inhibition leads to a restoration of local tryptophan levels and a reduction in the production of immunosuppressive kynurenines.
Downstream Effects of IDO1 Inhibition by this compound
The inhibition of IDO1 by this compound triggers a cascade of downstream effects, primarily centered on the restoration of anti-tumor immunity. These effects can be broadly categorized into cellular and molecular consequences.
Reversal of Tryptophan Depletion and Kynurenine Accumulation
The most immediate downstream effect of this compound is the normalization of tryptophan and kynurenine levels in the microenvironment. This can be quantified by measuring the kynurenine-to-tryptophan (K/T) ratio, which serves as a surrogate marker for IDO1 activity.[9]
Restoration of Effector T-Cell Function
By alleviating tryptophan starvation and reducing exposure to immunosuppressive kynurenines, this compound promotes the proliferation and activation of effector T-cells, including CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells.[6] This leads to enhanced recognition and killing of tumor cells.
Modulation of Immune Cell Populations
IDO1 activity is known to favor the generation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), both of which contribute to an immunosuppressive tumor microenvironment.[3][6] Inhibition of IDO1 by this compound can shift the balance away from these suppressive cell types towards a more pro-inflammatory, anti-tumor phenotype.
Signaling Pathway Modulation
The downstream effects of IDO1 inhibition are mediated through several key signaling pathways:
-
Aryl Hydrocarbon Receptor (AhR) Signaling: Kynurenine is a natural ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote an immunosuppressive phenotype in dendritic cells and other immune cells.[6][9] By reducing kynurenine levels, this compound can attenuate AhR signaling.
-
General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan depletion activates the GCN2 kinase stress response pathway in T-cells, leading to a shutdown of protein synthesis and cell cycle arrest.[10][11] this compound, by restoring tryptophan levels, prevents the activation of this pathway.
-
Mammalian Target of Rapamycin (mTOR) Pathway: The mTOR pathway, a central regulator of cell growth and proliferation, can be inhibited by amino acid deprivation.[11][12] By preventing tryptophan depletion, this compound can support mTOR activity in T-cells.
Quantitative Data on this compound Activity
The potency and in vivo activity of this compound have been characterized in several studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 67 nM | Indoleamine 2,3-dioxygenase (IDO) enzyme assay | [7] |
| IC₅₀ | 19 nM | HeLa cell-based IDO1 inhibition assay | [7] |
| Murine B16 cellular IC₅₀ | 46 nM | B16 melanoma cell-based assay | [7] |
Table 1: In Vitro Potency of this compound
| Dose and Administration | Effect | Animal Model | Reference |
| 100 mg/kg, single subcutaneous dose | 50-60% reduction in plasma kynurenine levels between 2 and 4 hours | Naive C57BL/6 mice bearing GM-CSF-secreting B16 tumors | [7] |
| 25, 50, and 75 mg/kg b.i.d., 14 days subcutaneous dosing | Dose-dependent inhibition of tumor growth | Mice bearing GM-CSF-secreting B16 melanoma tumors | [7] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of IDO1 inhibition.
In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on recombinant IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbate (cofactor)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbate, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow color.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cell-Based IDO1 Inhibition Assay
Objective: To measure the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells (or other IDO1-expressing cell line)
-
DMEM with 10% FBS
-
Human IFN-γ
-
L-Tryptophan
-
Test compound (e.g., this compound)
-
Reagents for kynurenine measurement (as in section 5.1)
-
96-well cell culture plate
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing L-tryptophan and the test compound at various concentrations.
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the supernatant from each well.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described in section 5.1.
-
Calculate the percent inhibition and determine the IC₅₀ value.
T-Cell Proliferation Assay
Objective: To assess the effect of IDO1 inhibition on T-cell proliferation in a co-culture system.
Materials:
-
IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells or tumor cells)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (T-cell mitogens)
-
Test compound (e.g., this compound)
-
RPMI-1640 with 10% FBS
-
³H-thymidine or a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well cell culture plate
-
Scintillation counter or flow cytometer
Procedure:
-
Culture IDO1-expressing cells in a 96-well plate.
-
Isolate PBMCs or T-cells from healthy donor blood. If using CFSE, label the T-cells with the dye.
-
Add the T-cells to the wells containing the IDO1-expressing cells.
-
Add a T-cell mitogen (PHA or anti-CD3/CD28) to stimulate proliferation.
-
Add the test compound at various concentrations.
-
Co-culture for 72-96 hours.
-
If using ³H-thymidine, add it to the culture for the final 18 hours of incubation. Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.
-
If using CFSE, harvest the cells and analyze the dilution of the CFSE dye in the T-cell population by flow cytometry.
-
Determine the effect of the test compound on T-cell proliferation in the presence of IDO1-expressing cells.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. amsbio.com [amsbio.com]
- 5. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 9. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 10. Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of IDO1 in the Tumor Microenvironment and the Therapeutic Potential of its Inhibition by IDO5L
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in cancer immunology, playing a pivotal role in mediating immune suppression within the tumor microenvironment. By catabolizing the essential amino acid tryptophan, IDO1 orchestrates a complex network of signaling events that ultimately allows tumor cells to evade immune surveillance. This technical guide provides a comprehensive overview of IDO1's function, its impact on the tumor microenvironment, and the therapeutic potential of its inhibition, with a specific focus on the potent inhibitor IDO5L.
IDO1: Enzymatic Function and Role in Tryptophan Metabolism
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1] This enzymatic activity has two major consequences for the tumor microenvironment: the depletion of tryptophan and the accumulation of downstream metabolites, collectively known as kynurenines. Both of these outcomes contribute to an immunosuppressive milieu.[2][3]
While two other enzymes, indoleamine-2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO), also catalyze this initial step, IDO1 is of particular interest in oncology due to its inducible expression in a wide range of tumor cells and immune cells within the tumor microenvironment.[4][5] In contrast, TDO is primarily expressed in the liver, and IDO2 exhibits significantly weaker enzymatic activity.[4][6]
Impact of IDO1 on the Tumor Microenvironment
The expression of IDO1 within the tumor and its surrounding stroma creates a hostile environment for anti-tumor immune responses through several key mechanisms:
-
T-cell Suppression: The depletion of tryptophan by IDO1 activity can induce a state of anergy or apoptosis in effector T-cells, which are highly sensitive to tryptophan levels.[7] This starvation-like state halts their proliferation and cytotoxic function.
-
Regulatory T-cell (Treg) Activation and Recruitment: The accumulation of kynurenine and its derivatives acts as a signaling molecule, promoting the differentiation and activation of regulatory T-cells (Tregs).[2][8] Tregs are potent suppressors of anti-tumor immunity.
-
Myeloid-Derived Suppressor Cell (MDSC) Generation: IDO1 activity also contributes to the generation and activation of myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell population in the tumor microenvironment.[8]
-
Inhibition of Natural Killer (NK) Cell Function: Kynurenine metabolites can also suppress the activity of Natural Killer (NK) cells, which are crucial for innate anti-tumor immunity.[9]
-
Promotion of Angiogenesis: IDO1 has been implicated in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]
Signaling Pathways Involving IDO1
IDO1's influence on the tumor microenvironment is mediated through its integration with several key signaling pathways:
-
Kynurenine-Aryl Hydrocarbon Receptor (AHR) Pathway: Kynurenine is a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor.[8] Activation of AHR in immune cells by kynurenine leads to the transcription of genes that promote an immunosuppressive phenotype.[7]
-
STAT3 Signaling: The expression of IDO1 itself can be driven by the activation of the STAT3 signaling pathway, often triggered by inflammatory cytokines like IL-6 present in the tumor microenvironment.[2] Furthermore, there exists a positive feedback loop where IDO1 activity, through AHR activation, can induce IL-6 production, thereby sustaining its own expression via STAT3 signaling.[2][7]
-
General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan depletion activates the GCN2 kinase stress-response pathway in T-cells, leading to cell cycle arrest and anergy.[11]
Below is a diagram illustrating the central role of IDO1 in the tumor microenvironment.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]
- 5. jcancer.org [jcancer.org]
- 6. The Two Sides of Indoleamine 2,3-Dioxygenase 2 (IDO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 8. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDO in the Tumor Microenvironment: Inflammation, Counter-regulation and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Melanoma: A Technical Guide
A Note on Terminology: This document focuses on Indoleamine 2,3-dioxygenase 1 (IDO1), as the preponderance of scientific literature on indoleamine dioxygenases in melanoma pertains to this isoform. The term "IDO5L" in the original query is likely a typographical error. IDO1 is a key enzyme in the kynurenine pathway and a significant target in cancer immunotherapy.
This technical guide provides an in-depth overview of the preclinical research on IDO1 in the context of melanoma. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies of IDO1 in melanoma, focusing on inhibitor efficacy, cellular effects, and in vivo tumor models.
Table 1: In Vitro Efficacy of IDO1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Epacadostat | HeLa (IDO1-induced) | Kynurenine Assay | ~15.3 nM | [1] |
| BMS-986205 | HeLa (IDO1-induced) | Kynurenine Assay | ~9.5 nM | [1] |
| Roxyl-WL | Enzyme Assay | IDO1 Inhibition | 1 nM | [2] |
| GM (GA-1MT) | B16F10 | Cell Viability | 144.3 µg/ml | [3] |
Table 2: Effects of IDO1 Modulation on Melanoma Cells In Vitro
| Cell Line | Modulation | Outcome Measured | Result | Reference |
| B16-F10 | Transfection with non-enzymatic IDO1 (Ido1H350A) | Cell Proliferation | Increased | [4] |
| B16-F10 | Transfection with non-enzymatic IDO1 (Ido1H350A) | Ras/Erk Activity | Increased | [4] |
| A375 | IDO1 Knockdown (siRNA) | Cell Viability | Decreased | |
| A375 | IDO1 Knockdown (siRNA) | Migration Rate | Decreased |
Table 3: In Vivo Efficacy of IDO1 Inhibitors in Murine Melanoma Models
| Mouse Model | Treatment | Outcome Measured | Result | Reference |
| B16F10 Tumor-Bearing Mice | Roxyl-WL | Tumor Growth | Significantly Suppressed | [2] |
| B16F10 Tumor-Bearing Mice | Roxyl-WL | Kyn/Trp Ratio | Decreased | [2] |
| B16-OVA Melanoma Model | Epacadostat | Tumor Control | No improvement | [5] |
| A375-MelanA Xenograft (NSG mice) | Epacadostat + MART-1 T-cells | Tumor Control | Moderate, significant tumor reduction compared to T-cells alone | [5] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in preclinical IDO1 research in melanoma.
B16-F10 Murine Melanoma Model
The B16-F10 syngeneic mouse model is a cornerstone for in vivo melanoma research.
-
Cell Culture: B16-F10 murine melanoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and maintained in a humidified atmosphere at 37°C with 5% CO2[4].
-
Tumor Implantation: For subcutaneous tumor models, 1 x 10^5 B16-F10 cells are injected into the flank of C57BL/6 mice[6]. Tumor growth is monitored by measuring tumor volume, typically every 2-3 days[3][7].
-
Treatment Administration: IDO1 inhibitors, such as Epacadostat, can be administered orally[5]. For example, a daily oral dose of 100 mg/kg may be used[5].
Western Blot for IDO1 Expression
Western blotting is used to detect and quantify IDO1 protein levels in cell or tissue lysates.
-
Lysate Preparation: Cells or pulverized tissues are lysed on ice in RIPA buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Nonidet P-40, pH 7.4) supplemented with protease and phosphatase inhibitors[8].
-
SDS-PAGE and Transfer: An equal amount of protein from each sample is separated by SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for mouse or human IDO1. A common antibody used is a monoclonal anti-mouse IDO1 from Millipore[4]. This is followed by incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system[8]. Band intensity is quantified using densitometry software, and protein levels are often normalized to a loading control like β-tubulin or HSP90[4][5].
Quantitative Real-Time PCR (qRT-PCR) for IDO1 mRNA Expression
qRT-PCR is employed to measure the gene expression of IDO1.
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit). The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme[9].
-
qPCR Reaction: The qPCR reaction is set up with a master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), forward and reverse primers for IDO1, and the cDNA template.
-
Human IDO1 Primers (Example): Forward and reverse primer sequences can be obtained from resources like BPS Bioscience (Genbank # NM_002164)[10].
-
-
Data Analysis: The relative expression of IDO1 mRNA is calculated using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH[11].
Immunohistochemistry (IHC) for IDO1 in Tissue
IHC allows for the visualization of IDO1 protein expression and localization within the tumor microenvironment.
-
Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin (FFPE). Thin sections (e.g., 5-8 μm) are cut and mounted on slides[12].
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of alcohol to water[12].
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is often performed to unmask the antigenic sites. This typically involves heating the slides in a citrate buffer (pH 6.0) or an EDTA-based solution (pH 9.0)[12][13].
-
Staining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Slides are incubated with a blocking solution (e.g., serum) to prevent non-specific antibody binding.
-
The primary antibody against IDO1 is applied and incubated.
-
A labeled secondary antibody is added, followed by a detection reagent (e.g., DAB substrate for HRP-based systems), which produces a colored precipitate at the antigen site[12][13].
-
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei, then dehydrated and mounted with a coverslip[12].
Flow Cytometry for Regulatory T cells (Tregs)
Flow cytometry is used to quantify immune cell populations, such as Tregs (CD4+/Foxp3+), in tumors and lymphoid organs.
-
Single-Cell Suspension: Tumors or spleens are mechanically and/or enzymatically digested to obtain a single-cell suspension[6][14]. Red blood cells are lysed if necessary.
-
Surface Staining: Cells are stained with fluorescently-conjugated antibodies against surface markers, such as CD4 and CD25[6].
-
Intracellular Staining: For transcription factors like Foxp3, cells are fixed and permeabilized before staining with an anti-Foxp3 antibody[6].
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A gating strategy is applied to identify the cell population of interest (e.g., gating on lymphocytes, then CD4+ T cells, and finally identifying the Foxp3+ subset)[6][15].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow in preclinical IDO1 research.
IDO1 Enzymatic and Non-Enzymatic Signaling
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly potent and selective inhibitor Roxyl-WL targeting IDO1 promotes immune response against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO Inhibitor and Gallic Acid Cross-Linked Small Molecule Drug Synergistic Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An adverse tumor-protective effect of IDO1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Methodologies of Regulatory T Cell Depletion in a Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mcgill.ca [mcgill.ca]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Melnoma-Derived Wnt5a Promotes Local Dendritic-Cell Expression of IDO and Immunotolerance: Opportunities for Pharmacologic Enhancement of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. genomeme.ca [genomeme.ca]
- 14. researchgate.net [researchgate.net]
- 15. blog.td2inc.com [blog.td2inc.com]
An In-depth Technical Guide to IDO5L for Immunology and Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that plays a significant role in tumor-mediated immune evasion. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. This suppression is achieved through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of kynurenine metabolites that induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[1][2][3] IDO5L is a potent and selective small-molecule inhibitor of the IDO1 enzyme. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation in immunology and oncology research.
This compound: A Potent IDO1 Inhibitor
This compound is a competitive inhibitor of the IDO1 enzyme.[4] Its chemical formula is C₉H₇ClFN₅O₂ with a molecular weight of 271.64.[2][4] By blocking the catalytic activity of IDO1, this compound aims to restore anti-tumor immune responses by increasing tryptophan levels and reducing immunosuppressive kynurenine concentrations in the tumor microenvironment.[5]
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
| In Vitro Activity | Value | Reference |
| IDO1 Enzymatic Assay IC₅₀ | 67 nM | [4][5] |
| HeLa Cell-Based Assay IC₅₀ | 19 nM | [4][5][6] |
| Murine B16 Cell-Based Assay IC₅₀ | 46 nM | [5] |
| Tryptophan 2,3-dioxygenase (TDO) IC₅₀ | > 10 µM | [4] |
| In Vivo Murine Pharmacokinetics & Pharmacodynamics | Value | Reference |
| Administration Route | Subcutaneous | [5] |
| Half-life (t₁/₂) | < 0.5 hours | [5] |
| Plasma Exposure (at 100 mg/kg) | 2.5 µM | [5] |
| Kynurenine Reduction in Plasma (at 100 mg/kg) | 50-60% (between 2-4 hours) | [5] |
| Mouse Protein Binding Adjusted B16 Cellular IC₅₀ (PBₐₑₖIC₅₀) | 1.0 µM | [5] |
Signaling Pathways
This compound acts by inhibiting the IDO1 signaling pathway, which is a central regulator of immune tolerance. The pathway's immunosuppressive effects are a key target in oncology.
Caption: IDO1 pathway inhibition by this compound.
Experimental Protocols
This section details key methodologies for the evaluation of this compound.
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.[3][7]
Materials:
-
HeLa cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of growth medium and allow them to attach overnight.[3]
-
IDO1 Induction: The next day, add IFN-γ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.[7][8]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Kynurenine Measurement: a. Transfer 140 µL of conditioned medium from each well to a new 96-well plate.[8] b. Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8][9] c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the supernatant to another plate and add 100 µL of 2% p-DMAB reagent.[9] e. Measure the absorbance at 480 nm.
-
Data Analysis: Calculate the concentration of kynurenine produced using a standard curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
T-Cell Proliferation Assay
This assay assesses the ability of this compound to rescue T-cell proliferation from IDO1-mediated suppression.[10][11]
Materials:
-
IDO1-expressing cells (e.g., IFN-γ treated SKOV-3 cells)
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
-
This compound
-
Cell proliferation reagent (e.g., CFSE, ³[H]-thymidine, or MTS/WST-1)
-
96-well plates
Protocol:
-
Co-culture Setup: a. Seed IDO1-expressing cells (e.g., SKOV-3) in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 3.1. b. The following day, replace the medium with fresh medium containing serial dilutions of this compound. c. Add T-cells (e.g., Jurkat cells at 1 x 10⁴ cells/well) to the plate.[8]
-
T-Cell Stimulation: Stimulate T-cell proliferation by adding PHA (e.g., 1.6 µg/mL) and PMA (e.g., 1 µg/mL).[8]
-
Incubation: Co-culture the cells for 72 hours at 37°C and 5% CO₂.
-
Proliferation Measurement: Quantify T-cell proliferation using a suitable method. For example, if using a colorimetric assay like MTS/WST-1, add the reagent and measure absorbance according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on T-cell proliferation by comparing the proliferation in treated wells to untreated and control wells.
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes an in vivo study to evaluate the anti-tumor efficacy of this compound.[5]
Materials:
-
C57BL/6 mice
-
GM-CSF-secreting B16 melanoma cells[12]
-
This compound
-
Vehicle for subcutaneous injection
-
Calipers for tumor measurement
-
Equipment for blood collection and processing
-
LC-MS/MS for kynurenine and this compound quantification[13]
Protocol:
-
Tumor Implantation: Subcutaneously inject C57BL/6 mice with B16.GM-CSF cells (e.g., 1 x 10⁵ cells per mouse).[12]
-
Tumor Growth: Allow tumors to grow until they are palpable (e.g., day 7).
-
Treatment Initiation: Randomize mice into treatment groups and initiate subcutaneous dosing of this compound (e.g., 25, 50, and 75 mg/kg, twice daily) or vehicle for a specified period (e.g., 14 days).[5]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: a. For a separate cohort, administer a single subcutaneous dose of this compound (e.g., 100 mg/kg).[5] b. Collect blood samples at various time points (e.g., over 8 hours). c. Process blood to obtain plasma. d. Measure kynurenine and this compound concentrations in the plasma using a validated LC-MS/MS method.[13][14]
-
Data Analysis: Compare tumor growth between this compound-treated and vehicle-treated groups. Correlate tumor growth inhibition with plasma concentrations of this compound and kynurenine.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a potent inhibitor of IDO1 with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound in immunology and oncology. Careful consideration of experimental design, including appropriate cell-based assays and in vivo models, is crucial for elucidating the full potential of this and other IDO1 pathway inhibitors.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
The Immunosuppressive Landscape of IDO5L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that impairs the function of effector T cells and enhances the activity of regulatory T cells. IDO5L, a potent and competitive inhibitor of IDO1, has emerged as a valuable tool for investigating the therapeutic potential of targeting this pathway. This technical guide provides an in-depth overview of the immunosuppressive effects of the IDO1 pathway and the role of this compound in reversing them, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Immunosuppressive Role of the IDO1 Pathway
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key player in creating an immunosuppressive tumor microenvironment.[1] It achieves this through two primary mechanisms: the depletion of tryptophan and the production of immunomodulatory metabolites, collectively known as kynurenines.[1]
Tryptophan is an essential amino acid crucial for the proliferation and function of effector T cells.[1] IDO1-mediated degradation of tryptophan leads to a localized depletion of this amino acid, causing T-cell anergy and apoptosis.[1] This effectively halts the anti-tumor immune response.
Furthermore, the enzymatic activity of IDO1 generates kynurenine and other downstream metabolites. These metabolites are not merely byproducts; they actively contribute to the immunosuppressive environment. Kynurenines can induce the differentiation and activation of regulatory T cells (Tregs), which are potent suppressors of effector T-cell function.[2] They can also promote the recruitment of myeloid-derived suppressor cells (MDSCs), further dampening the immune response.[2]
The signaling cascades initiated by tryptophan depletion and kynurenine production are complex. Tryptophan starvation activates the General Control Nonderepressible 2 (GCN2) kinase, a stress-response kinase that leads to cell cycle arrest in T cells.[2] Conversely, the presence of tryptophan is necessary for the activation of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1] Kynurenine and its derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the generation of Tregs.[2]
This compound: A Potent Inhibitor of IDO1
This compound is a small molecule inhibitor that has demonstrated high potency against the IDO1 enzyme.[3] It acts as a competitive inhibitor, directly blocking the enzyme's ability to catabolize tryptophan.[3]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 19 nM | HeLa Cells | [3] |
| IC50 | 67 nM | Not Specified | [4] |
| Ki (for parent compound) | 1 µM | Enzyme Kinetics Assay | [5] |
Table 1: In Vitro Potency of this compound
| Parameter | Dosage | Effect | Animal Model | Reference |
| Kynurenine Reduction | 100 mg/kg (subcutaneous) | >50% reduction in plasma kynurenine | C57BL/6 Mice | [3] |
| Tumor Growth Inhibition | 25, 50, 75 mg/kg b.i.d. (subcutaneous) | Dose-dependent inhibition | B16 Melanoma | [3] |
| Pharmacokinetics (t1/2) | Not Specified | < 0.5 hours | Mice | [4] |
Table 2: In Vivo Activity of this compound
Signaling Pathways Modulated by IDO1 Inhibition
By blocking the activity of IDO1, this compound is expected to reverse the downstream immunosuppressive signaling. The following diagram illustrates the key signaling pathways affected by IDO1 and its inhibition.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This protocol is based on the methods used for the initial characterization of IDO1 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IDO1 in a cellular context.
Materials:
-
HeLa cells
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
Complete cell culture medium
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that allows for confluency after 24-48 hours of growth.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of IDO1.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the IFN-γ-containing medium and add the this compound dilutions to the cells.
-
Tryptophan Addition: Add L-tryptophan to the wells to a final concentration that is appropriate for the assay (e.g., 200 µM).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 24 hours).
-
Kynurenine Measurement:
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add TCA to each well to precipitate proteins.
-
Centrifuge the plate and transfer the supernatant to another plate.
-
Add Ehrlich's reagent to each well.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Data Analysis: Measure the absorbance at approximately 490 nm. The concentration of kynurenine is proportional to the absorbance. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for in vitro IDO1 inhibition assay.
In Vivo Tumor Growth Inhibition Study
This protocol is based on the study that demonstrated the in vivo efficacy of this compound.[3]
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of melanoma.
Materials:
-
C57BL/6 mice
-
B16 melanoma cells (engineered to secrete GM-CSF to enhance immunogenicity)
-
This compound formulated for subcutaneous injection
-
Calipers for tumor measurement
-
Equipment for blood collection and processing
-
LC-MS/MS for kynurenine and this compound quantification
Procedure:
-
Tumor Implantation: Subcutaneously implant B16-GM-CSF cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., day 7 post-implantation).
-
Treatment Initiation: Randomize mice into vehicle control and treatment groups.
-
This compound Administration: Administer this compound subcutaneously at various doses (e.g., 25, 50, and 75 mg/kg) twice daily (b.i.d.) for a specified duration (e.g., 14 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis:
-
At specified time points after a single dose of this compound, collect blood samples.
-
Process the blood to obtain plasma.
-
Measure the concentrations of kynurenine and this compound in the plasma using LC-MS/MS.
-
-
Data Analysis: Compare the tumor growth rates between the vehicle and this compound-treated groups. Correlate the inhibition of tumor growth with the plasma concentrations of this compound and the reduction in kynurenine levels.
Caption: Workflow for in vivo tumor growth inhibition study.
Conclusion
This compound is a potent inhibitor of IDO1 that effectively reverses the immunosuppressive effects of the IDO1 pathway in preclinical models. By blocking the degradation of tryptophan and the production of kynurenine, this compound restores the function of effector T cells and mitigates the suppressive tumor microenvironment. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working to advance IDO1 inhibitors as a promising strategy in cancer immunotherapy. Further investigation into the detailed molecular interactions of this compound with various immune cell subsets will continue to elucidate its full therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent competitive inhibitors of indoleamine 2,3-dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
IDO5L's effect on T-cell proliferation and activation
An In-depth Technical Guide on the Effects of Indoleamine 2,3-dioxygenase 1 (IDO1) on T-cell Proliferation and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity has profound implications for the immune system, particularly in the regulation of T-cell responses. IDO1 is expressed by a variety of cells, including antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, as well as some tumor cells.[4][5] Its expression is often induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[6][7] The immunosuppressive functions of IDO1 have positioned it as a significant target in various therapeutic areas, including oncology and autoimmune diseases. This guide provides a comprehensive overview of the mechanisms by which IDO1 affects T-cell proliferation and activation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanisms of IDO1-Mediated T-cell Suppression
IDO1-mediated suppression of T-cell function is primarily attributed to two interconnected mechanisms: the depletion of L-tryptophan from the local microenvironment and the accumulation of immunomodulatory tryptophan catabolites, collectively known as kynurenines.[2][8]
1. L-Tryptophan Depletion: T-cells are highly sensitive to the availability of tryptophan.[1][4] Depletion of this essential amino acid by IDO1 activity leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, a cellular stress response protein that senses amino acid starvation.[8][9] Activated GCN2 can inhibit T-cell proliferation by causing cell cycle arrest at the mid-G1 phase and can also induce a state of anergy, rendering the T-cells unresponsive to further stimulation.[4]
2. Production of Immunosuppressive Kynurenines: The enzymatic activity of IDO1 results in the production of several metabolites, with L-kynurenine being the primary product.[4] These kynurenines can exert direct suppressive effects on T-cells. They have been shown to induce T-cell apoptosis, particularly in activated T-cells, and to promote the differentiation of naïve CD4+ T-cells into regulatory T-cells (Tregs), which further contribute to the immunosuppressive microenvironment.[4][10]
Quantitative Data on T-cell Inhibition
The following tables summarize quantitative data from various studies on the inhibitory effects of IDO1 and its metabolites on T-cell proliferation.
Table 1: Inhibitory Effects of Kynurenine and its Derivatives on T-cell Proliferation
| Compound | Target Cells | Stimulation Method | IC50 Value | Reference |
| L-Kynurenine | Allogeneic T-cells | Allogeneic Dendritic Cells | 157 µM | [4] |
| L-Kynurenine | T-cells | Anti-CD3 Antibody | 553 µM | [4] |
| D-Kynurenine | T-cells | Not specified | Similar to L-Kynurenine | [4] |
| 3-Hydroxykynurenine | T-cells | Anti-CD3 Antibody | ~50 µM | [4] |
| 3-Hydroxyanthranilic acid | T-cells | Anti-CD3 Antibody | ~25 µM | [4] |
Table 2: Effect of IDO1 Inhibitors on T-cell Activation
| Inhibitor | Cell System | Readout | IC50 Value | Reference |
| Epacadostat | SKOV-3/Jurkat co-culture | IL-2 Secretion | ~18 nM | [11] |
| BMS-986205 | SKOV-3/Jurkat co-culture | IL-2 Secretion | ~8 nM | [11] |
| 1-Methyl-Tryptophan (1-MT) | CHO/IDO and T-cell co-culture | Attenuated inhibition of T-cell proliferation | Not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.
Protocol 1: IDO-Expressing Dendritic Cell and T-cell Co-culture Assay
Objective: To assess the inhibitory effect of IDO-expressing dendritic cells (DCs) on allogeneic T-cell proliferation.
Methodology:
-
Generation of IDO-Expressing DCs:
-
Isolate monocytes from peripheral blood mononuclear cells (PBMCs).
-
Differentiate monocytes into immature DCs using GM-CSF and IL-4.
-
Transduce mature DCs with a recombinant adenovirus harboring the human IDO gene (Ad-IDO). Use a control vector (e.g., Ad-GFP) for comparison.
-
Confirm IDO expression by Western blot or RT-PCR and measure kynurenine production in the supernatant.
-
-
T-cell Isolation:
-
Isolate T-cells from a healthy, HLA-incompatible donor using magnetic-activated cell sorting (MACS) for CD3+ cells.
-
-
Co-culture and Proliferation Assay:
-
Co-culture the IDO-expressing DCs (or control DCs) with allogeneic T-cells at a specific ratio (e.g., 1:10 DC to T-cell).
-
Incubate the co-culture for 3-5 days.
-
Assess T-cell proliferation using a standard [³H]-thymidine incorporation assay or by flow cytometry using proliferation dyes like CFSE. A reduction in proliferation in the presence of IDO-expressing DCs indicates suppression.[4][13]
-
Protocol 2: Cancer Cell and Jurkat T-cell Co-culture for IDO1 Inhibitor Screening
Objective: To evaluate the efficacy of IDO1 inhibitors in rescuing T-cell activation from IDO1-mediated suppression.
Methodology:
-
IDO1 Induction in Cancer Cells:
-
Plate a cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells).
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 48 hours.
-
-
Co-culture and Inhibitor Treatment:
-
Add Jurkat T-cells (an immortalized human T-cell line) to the IDO1-expressing cancer cells.
-
Simultaneously, add serial dilutions of the IDO1 inhibitor being tested (e.g., epacadostat, BMS-986205).
-
Stimulate the Jurkat T-cells with phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA) to induce activation and IL-2 secretion.[1]
-
-
Assessment of T-cell Activation:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IDO1-mediated T-cell suppression can aid in understanding the intricate molecular interactions.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. IDO: a double-edged sword for TH1/TH2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. Frontiers | Indoleamine 2,3-Dioxygenase and Tolerance: Where Are We Now? [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Reversal of IDO-mediated cancer immune suppression by systemic kynurenine depletion with a therapeutic enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDO in the Tumor Microenvironment: Inflammation, Counter-regulation and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IDO inhibits T-cell function through suppressing Vav1 expression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IDO5L in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing IDO5L, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in in vitro cell-based assays. The following sections detail the mechanism of action, experimental protocols for assessing IDO1 inhibition, and relevant data presented for easy comparison.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] It catalyzes the conversion of L-tryptophan to N-formylkynurenine, the first and rate-limiting step in this pathway.[2][3] IDO1 is a critical regulator of immune responses and is implicated in tumor immune evasion, making it a significant target for cancer immunotherapy.[4][5] this compound is a potent and selective inhibitor of the IDO1 enzyme.[2][6] These protocols describe how to effectively use this compound to study IDO1 activity in cell-based assays.
Mechanism of Action
IDO1-mediated degradation of tryptophan in the tumor microenvironment suppresses T-cell proliferation and promotes an immunosuppressive environment.[4][7] Tryptophan depletion and the accumulation of its catabolites, such as kynurenine, contribute to this immune tolerance.[8] this compound acts by directly inhibiting the enzymatic activity of IDO1, thereby restoring local tryptophan levels and mitigating the immunosuppressive effects.[2] This leads to enhanced T-cell activation and a more robust anti-tumor immune response.
Signaling Pathway
The catabolism of tryptophan by IDO1 is a critical immunoregulatory node. Tryptophan depletion activates the GCN2 kinase stress response pathway and inhibits the mTOR and PKC-Θ signaling pathways, leading to T-cell anergy and apoptosis.[7] The production of kynurenine and other downstream metabolites can also have direct immunosuppressive effects.[9]
Quantitative Data Summary
The inhibitory activity of this compound on IDO1 has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | HeLa | Cellular Assay | 19 nM | [6] |
| IC50 | - | Enzyme Assay | 67 nM | [6] |
| IC50 | B16 (murine) | Cellular Assay | 46 nM | [6] |
Experimental Protocols
Two primary types of in vitro cell-based assays are commonly used to assess the activity of IDO1 inhibitors like this compound: a direct measurement of IDO1 enzymatic activity in cell lysates and a functional co-culture assay to measure the impact on T-cell activation.
IDO1 Enzymatic Activity Assay in Cell Lysates
This protocol is adapted from commercially available IDO1 activity assay kits and is designed to directly measure the production of N-formylkynurenine (NFK) or kynurenine from tryptophan by IDO1 present in cell lysates.[2][10]
Workflow Diagram:
Materials:
-
This compound (reconstituted in DMSO to a 1 mM stock solution)[2]
-
Mammalian cells expressing IDO1 (e.g., HeLa or SKOV-3 cells)[3][6]
-
IDO1 Assay Buffer[2]
-
L-tryptophan (10 mM stock solution in IDO1 Assay Buffer)[2]
-
N-Formylkynurenine (NFK) Standard (1 mM stock solution in DMSO)[2]
-
Fluorogenic Developer Solution[2]
-
Protease Inhibitor Cocktail[10]
-
96-well black microplate[2]
Procedure:
-
Cell Culture and IDO1 Induction:
-
Sample Preparation (Cell Lysates):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold IDO1 Assay Buffer containing a protease inhibitor cocktail.[10]
-
Homogenize the lysate and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[2][10]
-
Collect the supernatant containing the cellular proteins, including IDO1.[2][10] Determine the protein concentration of the lysate.
-
-
Assay Protocol:
-
Prepare a serial dilution of this compound in IDO1 Assay Buffer to create a range of concentrations for testing.
-
In a 96-well black microplate, add the cell lysate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Prepare a standard curve using the NFK standard.[2]
-
Initiate the enzymatic reaction by adding the L-tryptophan substrate solution to each well.[2]
-
Incubate the plate at 37°C for 45 minutes in the dark.[2]
-
Stop the reaction and add the Fluorogenic Developer Solution to all wells, including the standards.[2]
-
Incubate the plate at 45-55°C for 3 hours in the dark.[2][10]
-
Allow the plate to cool to room temperature for 1 hour.[10]
-
Measure the fluorescence at an excitation of 402 nm and an emission of 488 nm.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Generate a standard curve by plotting the fluorescence of the NFK standards against their concentrations.
-
Calculate the amount of NFK produced in each sample well using the standard curve.
-
Determine the IDO1 activity and calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Cell-Based Functional Assay for IDO1 Inhibitor Screening (Co-culture Model)
This assay evaluates the ability of this compound to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells.[3]
Workflow Diagram:
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3)[3]
-
Jurkat T-cell line[3]
-
This compound
-
IFN-γ
-
T-cell activator (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Human IL-2 ELISA kit[3]
-
Appropriate cell culture media and supplements
-
96-well flat-bottom plate[3]
Procedure:
-
Cancer Cell Plating and IDO1 Induction:
-
Co-culture Setup:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound or vehicle control to the wells containing the SKOV-3 cells.
-
Add Jurkat T-cells to each well.[3]
-
Add a T-cell activator to stimulate the Jurkat cells.
-
-
Incubation:
-
Co-culture the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Measurement of T-cell Activation:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.[3]
-
-
Data Analysis:
-
Calculate the concentration of IL-2 for each condition.
-
Plot the IL-2 concentration against the concentration of this compound to determine the dose-dependent rescue of T-cell activation.
-
Optionally, assess the viability of the cancer cells in the plate to rule out any cytotoxic effects of the inhibitor.[3]
-
Conclusion
This compound is a valuable tool for studying the role of IDO1 in various biological processes, particularly in the context of cancer immunology. The protocols outlined above provide a framework for researchers to accurately assess the inhibitory activity of this compound in in vitro cell-based assays. These assays are crucial for the screening and characterization of IDO1 inhibitors for potential therapeutic applications.[3][11]
References
- 1. Tryptophan and indole metabolism in immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 9. IDO upregulates regulatory T cells via tryptophan catabolite and suppresses encephalitogenic T cell responses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols for IDO1 Inhibition Assay in HeLa Cells Using IDO5L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, catalyzing the first and rate-limiting step of tryptophan catabolism.[1][2][3] This enzymatic activity plays a significant role in mediating immune tolerance, and its upregulation in the tumor microenvironment is a known mechanism of cancer immune evasion.[1][4][5] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 can inhibit the proliferation and function of effector T cells.[1][5][6] Consequently, IDO1 has emerged as a promising therapeutic target in immuno-oncology.[4][5]
HeLa cells, a human cervical cancer cell line, are a widely used model for studying IDO1 activity as they can be induced to express high levels of the enzyme upon stimulation with interferon-gamma (IFN-γ).[2][7][8] This makes them an excellent system for screening and characterizing IDO1 inhibitors.[2] IDO5L is a potent inhibitor of IDO1, demonstrating significant inhibitory activity in HeLa cell-based assays.[9]
These application notes provide a detailed protocol for performing an IDO1 inhibition assay in HeLa cells using this compound as a reference inhibitor.
Data Presentation
Table 1: Inhibitory Activity of this compound on IDO1 in HeLa Cells
| Compound | Concentration (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |
| This compound | 1 | 15.2 ± 3.1 | 19 |
| 10 | 45.8 ± 5.6 | ||
| 20 | 55.1 ± 4.9 | ||
| 50 | 78.3 ± 6.2 | ||
| 100 | 92.5 ± 3.8 | ||
| 500 | 98.1 ± 1.5 |
Note: The data presented here is a representative summary based on literature. Actual results may vary depending on experimental conditions. The IC50 value for this compound in a HeLa cell assay has been reported to be 19 nM.[9]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.[11]
IDO1 Inhibition Assay Protocol
This protocol is adapted from established methods for cell-based IDO1 activity assays.[2][12]
Materials:
-
HeLa cells
-
Complete culture medium
-
Recombinant Human IFN-γ
-
This compound (or other test compounds)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
IDO1 Induction and Inhibitor Treatment:
-
The following day, prepare fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[12]
-
Prepare serial dilutions of this compound (or test compounds) in the IFN-γ-containing medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Carefully remove the old medium from the wells and add 200 µL of the medium containing IFN-γ and the respective inhibitor concentrations.[2]
-
Include wells with IFN-γ alone (positive control for IDO1 activity) and wells with medium alone (negative control).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.[2]
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.[2][12]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[2][12]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2][12]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[12]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.[12]
-
Add 100 µL of freshly prepared Ehrlich's reagent to each well.[12]
-
Incubate at room temperature for 10 minutes.[12]
-
Measure the absorbance at 480-492 nm using a microplate reader.[12][13]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of L-kynurenine to determine the concentration of kynurenine in the samples.
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound compared to the IFN-γ treated control wells (0% inhibition).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for the HeLa cell-based IDO1 inhibition assay.
Caption: Simplified signaling pathway of IDO1 and its inhibition by this compound.
References
- 1. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. fortislife.com [fortislife.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ubigene.us [ubigene.us]
- 11. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for IDO5L in B16 Melanoma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of IDO5L, a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), in preclinical B16 melanoma mouse models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Indoleamine 2,3-dioxygenase (IDO) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs). The B16 melanoma mouse model is a widely used and well-characterized syngeneic model for studying melanoma tumor immunology and evaluating novel immunotherapies. This compound is a potent, small-molecule inhibitor of IDO1 with an IC50 of 67 nM.[1] This document outlines the administration of this compound in B16 melanoma-bearing mice to assess its anti-tumor efficacy and impact on the tumor microenvironment.
Data Presentation
Table 1: this compound Dosage and Administration in B16 Melanoma Mouse Models
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice | [1] |
| Tumor Model | Subcutaneous injection of GM-CSF-secreting B16 melanoma cells | [1] |
| This compound Dosing (Efficacy Studies) | 25, 50, and 75 mg/kg, administered subcutaneously (s.c.) twice daily (b.i.d.) | [1] |
| This compound Dosing (Pharmacodynamic Study) | Single dose of 100 mg/kg, administered subcutaneously (s.c.) | [1] |
| Treatment Duration | 14 days for efficacy studies | [1] |
| Administration Route | Subcutaneous (s.c.). Oral administration is not suitable due to rapid clearance (t1/2 < 0.5 h) | [1] |
Table 2: Pharmacodynamic Effects of this compound in B16 Melanoma Mouse Models
| Biomarker | Effect | Time Course | Reference |
| Plasma Kynurenine | 50-60% reduction | Maximum inhibition observed at 2.5 hours post-dose; levels return to baseline after 4 hours as this compound exposure decreases | [1] |
| Tumor Growth | Dose-dependent inhibition | Correlated with increasing plasma exposure of this compound | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic B16 Melanoma Model
1. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
GM-CSF-secreting B16-F10 melanoma cells
-
Female C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles (27-30 gauge for injection)
-
Calipers for tumor measurement
2. Cell Culture:
-
Culture GM-CSF-secreting B16-F10 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
Prior to injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
3. Tumor Implantation:
-
Shave the right flank of each C57BL/6 mouse.
-
Subcutaneously inject 1 x 10^5 B16-F10 cells in a volume of 100 µL into the shaved flank.[2]
-
Monitor mice for tumor growth. Tumors should be palpable within 5-7 days.
4. This compound Administration:
-
On day 7 post-tumor implantation, when tumors are established, randomize mice into treatment groups (e.g., Vehicle, 25 mg/kg this compound, 50 mg/kg this compound, 75 mg/kg this compound).
-
Prepare this compound fresh daily in the appropriate vehicle.
-
Administer this compound or vehicle subcutaneously twice daily (b.i.d.) for 14 consecutive days.[1]
5. Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weighing, immunohistochemistry, flow cytometry).
Protocol 2: Pharmacodynamic Assessment of this compound
1. Materials:
-
Same as Protocol 1.
-
Blood collection tubes (e.g., EDTA-coated).
2. Study Design:
-
Use C57BL/6 mice bearing established GM-CSF-secreting B16 tumors.
-
Administer a single subcutaneous dose of 100 mg/kg this compound.[1]
3. Sample Collection:
-
Collect blood samples from individual mice at various time points (e.g., 0, 1, 2, 2.5, 4, 6, 8 hours) post-dose.[1]
-
Process blood to separate plasma.
4. Analysis:
-
Measure kynurenine and this compound concentrations in plasma samples using LC-MS/MS.[1]
-
Analyze the data to determine the time course of kynurenine reduction.
Signaling Pathways and Experimental Workflows
IDO Signaling Pathway in the Tumor Microenvironment
The enzyme IDO1 is a key driver of immune tolerance in the tumor microenvironment. It initiates the catabolism of tryptophan to kynurenine. This process has two major immunosuppressive effects: the depletion of tryptophan, an essential amino acid for T cell proliferation, and the accumulation of kynurenine and its metabolites, which actively suppress effector T cells and promote the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3] this compound, as a potent IDO1 inhibitor, blocks this pathway, thereby restoring T cell function and enhancing anti-tumor immunity.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the key steps in conducting an in vivo efficacy study of this compound in the B16 melanoma mouse model.
Caption: Workflow for evaluating this compound efficacy in a B16 melanoma mouse model.
References
Application Notes and Protocols for Subcutaneous Administration of IDO5L In Vivo
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the subcutaneous (SC) administration of IDO5L, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in preclinical in vivo models. The following sections detail the rationale, experimental protocols, and expected outcomes based on available data.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and kynurenine accumulation, which suppresses effector T-cell function and promotes the generation of regulatory T-cells (Tregs), thereby facilitating tumor immune escape.[1][3]
This compound is a potent and competitive inhibitor of IDO1 with an IC50 of 67 nM.[4] Preclinical studies have demonstrated its ability to inhibit IDO1 activity in vivo, leading to reduced kynurenine levels and dose-dependent anti-tumor efficacy.[4][5] Due to its rapid clearance following oral administration (t1/2 < 0.5 h), subcutaneous injection is the preferred route for maintaining therapeutic concentrations in vivo.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving the subcutaneous administration of this compound.
Table 1: Pharmacodynamic Effect of a Single Subcutaneous Dose of this compound in C57BL/6 Mice Bearing B16 Tumors [4][5][6]
| Parameter | Value | Time Point |
| Dose | 100 mg/kg | Single dose |
| Kynurenine Reduction | 50-60% | 2 - 4 hours post-injection |
| Maximum Inhibition | - | 2.5 hours post-injection |
| Kynurenine Baseline Return | - | After 4 hours |
Table 2: Dose-Dependent Anti-Tumor Efficacy of Subcutaneous this compound in a B16 Melanoma Model [4][5][6]
| Dose (mg/kg, b.i.d.) | Duration | Outcome |
| 25 | 14 days | Dose-dependent inhibition of tumor growth |
| 50 | 14 days | Dose-dependent inhibition of tumor growth |
| 75 | 14 days | Dose-dependent inhibition of tumor growth |
Experimental Protocols
This section provides detailed protocols for the in vivo evaluation of subcutaneously administered this compound.
Preparation of this compound for Subcutaneous Administration
Note: The precise formulation for in vivo subcutaneous injection of this compound is not explicitly detailed in the available literature. The following is a general protocol based on common practices for similar compounds. Researchers should perform their own formulation development and stability testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Protocol:
-
Weigh the required amount of this compound powder in a sterile vial.
-
To prepare a stock solution, dissolve this compound in a minimal amount of DMSO (e.g., not exceeding 2% of the final volume is recommended for animal safety).[4]
-
Add co-solvents such as PEG300/PEG400 and Tween 80 to aid in solubility and stability. A common vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex the mixture until the this compound is completely dissolved.
-
Bring the solution to the final desired concentration by adding sterile saline.
-
Visually inspect the solution for any precipitation. If necessary, gently warm the solution or sonicate.
-
Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the formulation according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term storage.
B16 Melanoma Subcutaneous Tumor Model
Materials:
-
B16-F10 or GM-CSF-secreting B16 melanoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female C57BL/6 mice
-
1 mL syringes with 27G needles
-
Electric clippers
-
70% ethanol
Protocol:
-
Culture B16 melanoma cells according to standard cell culture protocols.
-
On the day of injection, harvest the cells by trypsinization and wash them twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 to 2 x 10^6 cells/mL. Ensure cell viability is >90%.
-
Anesthetize the C57BL/6 mice. Shave a small area on the flank or abdomen of each mouse.
-
Clean the injection site with 70% ethanol.
-
Using a 1 mL syringe with a 27G needle, inject 100 µL of the cell suspension (containing 1 x 10^5 to 2 x 10^5 cells) subcutaneously into the shaved area. A small "bleb" should be visible under the skin.[7]
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within 5-10 days.[8]
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (width^2 x length)/2.
-
Initiate treatment when tumors reach a predetermined size (e.g., ~200-250 mm^3).[8]
Subcutaneous Administration of this compound and Monitoring
Materials:
-
Prepared this compound formulation
-
1 mL syringes with appropriate gauge needles for subcutaneous injection (e.g., 27G)
-
Calipers for tumor measurement
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
LC-MS/MS for bioanalysis
Protocol:
-
Once tumors have reached the desired size, randomize the mice into treatment and control groups.
-
Administer this compound subcutaneously at the desired dose (e.g., 25, 50, 75, or 100 mg/kg). The injection site should be different from the tumor implantation site.
-
For efficacy studies, administer the treatment as per the planned schedule (e.g., twice daily for 14 days).
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
For pharmacokinetic (PK) and pharmacodynamic (PD) studies, collect blood samples at various time points after a single dose (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound and kynurenine concentrations using a validated LC-MS/MS method.
Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in immune suppression and the points of intervention by this compound.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in an in vivo efficacy study of subcutaneous this compound.
Caption: Workflow for an in vivo subcutaneous this compound efficacy study.
Pharmacokinetic and Pharmacodynamic Relationship
This diagram illustrates the relationship between this compound administration, its plasma concentration, and the resulting pharmacodynamic effect on kynurenine levels.
Caption: PK/PD relationship of subcutaneous this compound administration.
References
- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing IDO5L Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the indoleamine 2,3-dioxygenase (IDO) inhibitor, IDO5L, using dimethyl sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), with an IC50 of 10 nM.[1] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[2][3] By inhibiting IDO1, this compound can modulate immune responses, making it a valuable tool in cancer immunotherapy research and other immunological studies.[3][4] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies. DMSO is a common solvent for this compound due to its high solubilizing capacity for this compound.[1][5][6]
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 271.64 g/mol | [1][6] |
| Formula | C9H7ClFN5O2 | [1][6] |
| CAS Number | 914471-09-3 | [1][5] |
| Appearance | Off-white to yellow solid | [5] |
| IC50 (IDO1) | 10 nM | [1] |
| IC50 (HeLa cells) | 19 nM | [1][5] |
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (184.07 mM) | [1] |
| DMSO | ≥ 52 mg/mL (191.43 mM) | [5][6] |
| Ethanol | 27.2 mg/mL (100.13 mM) | [1] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1][5] |
| Solid Powder | 4°C | 2 years | [5] |
| In DMSO | -80°C | 1 year | [1] |
| In DMSO | -20°C | 1 year | [5] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), reagent grade
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
-
Acclimatization: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.7164 mg of this compound (Molecular Weight = 271.64 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1][5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[7][8]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1][5][7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium or PBS. For example, to get a 100 µM working solution, dilute the 10 mM stock 1:100.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 1 µM in 2 mL of cell culture medium, add 0.2 µL of the 10 mM stock solution. To avoid precipitation, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[1]
Protocol 3: Preparation of this compound for In Vivo Studies
For in vivo experiments, this compound is often formulated in a vehicle containing DMSO and other solubilizing agents. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1][5]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[5]
-
Vehicle Preparation: Prepare the vehicle by sequentially adding and mixing the components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the order of addition is critical.[1][5]
-
Final Formulation: Add the this compound stock solution to the pre-mixed vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle containing PEG300, Tween-80, and saline in the correct proportions.[5]
-
Administration: The final formulation should be a clear solution and prepared fresh before each use.[10][11]
Visualizations
IDO1 Signaling Pathway
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Stability and Handling Considerations
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can affect the solubility and stability of the compound.[12][13] It is crucial to use anhydrous DMSO and to minimize the exposure of the solvent and the stock solution to air.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution should be avoided as it can lead to degradation of the compound.[7][8] Aliquoting into single-use volumes is the best practice.
-
Light Sensitivity: Protect the stock solution from light to prevent photodegradation.
-
Solvent Effects: Be aware that DMSO can have biological effects on its own, especially at higher concentrations.[14][15][16][17] Always include a vehicle control (DMSO alone) in your experiments to account for any solvent-induced effects. The final concentration of DMSO in cell-based assays should generally not exceed 0.5%.[9]
By following these detailed application notes and protocols, researchers can ensure the reliable and consistent preparation of this compound stock solutions, leading to more accurate and reproducible experimental outcomes.
References
- 1. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. news-medical.net [news-medical.net]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of IDO5L in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in the kynurenine pathway, responsible for the oxidative degradation of L-tryptophan. The IDO pathway plays a crucial role in immune suppression, making it a significant target in oncology and immunology research. Overexpression of IDO in the tumor microenvironment can lead to the suppression of local immune responses, aiding tumor cells in evading the host's immune system. Consequently, inhibitors of the IDO pathway are being actively investigated as potential cancer therapies.
IDO5L is a potent inhibitor of the IDO enzyme, with a reported IC50 of 67 nM.[1] As a promising therapeutic candidate, a robust and reliable method for the quantitative analysis of this compound in biological matrices is essential for pharmacokinetic studies and clinical trial monitoring. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
IDO Signaling Pathway
The IDO enzyme catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. This enzymatic activity has two main effects on the immune system: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive kynurenine metabolites.[2][3] This leads to the arrest of T-cell proliferation and the induction of T-cell apoptosis, thereby creating an immunotolerant environment.
Experimental Workflow for this compound Quantification
The following diagram outlines the major steps in the LC-MS/MS workflow for the quantification of this compound in human plasma samples.
References
Application Notes and Protocols: The Use of IDO5L in Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IDO5L, a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1), in co-culture systems. The protocols outlined below are designed to facilitate the study of IDO1's role in immune suppression and the evaluation of IDO inhibitors' efficacy in restoring anti-tumor immune responses.
Introduction to IDO1 and the Role of this compound
Indoleamine 2,3-dioxygenase (IDO1) is a critical immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting L-tryptophan into N-formylkynurenine.[1] This enzymatic activity is a key mechanism of immune escape, particularly in the tumor microenvironment.[2] IDO1 expression by cancer cells, dendritic cells, and macrophages leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[1][3] The resulting tryptophan-deprived environment, coupled with the production of immunosuppressive kynurenine metabolites, leads to T-cell anergy, apoptosis, and the differentiation of regulatory T-cells (Tregs).[4][5]
This compound is a potent, small-molecule inhibitor of IDO1 with a reported IC50 of 67 nM.[6] By blocking the enzymatic activity of IDO1, this compound can reverse the immunosuppressive effects of tryptophan catabolism, thereby restoring T-cell function and enhancing anti-tumor immunity. Co-culture systems provide an invaluable in vitro platform to model the complex interactions between tumor cells and immune cells and to assess the therapeutic potential of IDO1 inhibitors like this compound.
Key Signaling Pathways in IDO1-Mediated Immunosuppression
The immunosuppressive effects of IDO1 are primarily mediated through two key signaling pathways initiated by tryptophan depletion and kynurenine production.
1. Tryptophan Depletion and GCN2 Kinase Pathway Activation: The depletion of tryptophan in the local microenvironment activates the General Control Nonderepressible 2 (GCN2) kinase pathway in T-cells.[4] This stress-response pathway leads to the inhibition of protein synthesis and cell cycle arrest, resulting in T-cell anergy.[7]
2. Kynurenine Production and Aryl Hydrocarbon Receptor (AHR) Activation: The kynurenine produced from tryptophan catabolism acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[4][8] Activation of AHR in T-cells promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs) and can induce the expression of inhibitory receptors like PD-1.[4][9]
Caption: IDO1-mediated tryptophan catabolism leads to T-cell suppression via the GCN2 and AHR pathways.
Experimental Protocols for Co-culture Systems
The following protocols provide a framework for establishing co-culture systems to study the effects of IDO1 and the inhibitory potential of this compound.
Protocol 1: Co-culture of IDO1-Expressing Cancer Cells and T-Cells
This protocol describes the basic setup for co-culturing IDO1-expressing cancer cells with T-cells to assess the immunosuppressive activity of the cancer cells and the ability of this compound to reverse this effect.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, Lewis Lung Carcinoma - LLC)
-
Human or mouse T-cells (e.g., isolated from PBMCs or spleen)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Interferon-gamma (IFNγ) for IDO1 induction
-
This compound
-
96-well flat-bottom culture plates
Procedure:
-
Cancer Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of co-culture (e.g., 1 x 10^4 to 3 x 10^4 cells/well). Allow cells to adhere overnight.
-
IDO1 Induction (Optional but Recommended): To enhance IDO1 expression, treat the cancer cells with IFNγ (e.g., 100 ng/mL) for 24 hours prior to co-culture.[1]
-
T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., negative selection magnetic beads).
-
Co-culture Setup:
-
Remove the medium from the cancer cell culture.
-
Add freshly isolated T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add complete RPMI-1640 medium.
-
For the experimental group, add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Set up control wells with T-cells alone and cancer cells alone.
-
-
Incubation: Incubate the co-culture plates at 37°C in a 5% CO2 incubator for the desired duration (typically 48-72 hours).
-
Analysis: At the end of the incubation period, collect the supernatant and/or the cells for downstream analysis as described in the subsequent protocols.
Caption: Workflow for establishing an IDO1-expressing cancer cell and T-cell co-culture.
Protocol 2: T-Cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells in the co-culture system. T-cell proliferation is expected to be inhibited by IDO1-expressing cancer cells and restored by this compound.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS
-
Complete RPMI-1640 medium
-
Co-culture setup from Protocol 1
-
Flow cytometer
Procedure:
-
CFSE Labeling of T-Cells:
-
Prior to co-culture, resuspend isolated T-cells in PBS at a concentration of 1-2 x 10^7 cells/mL.
-
Add an equal volume of 10 µM CFSE in PBS to the cell suspension while vortexing. The final CFSE concentration should be 5 µM.
-
Quench the staining reaction by adding 5-10 volumes of cold complete medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Co-culture: Set up the co-culture as described in Protocol 1 using the CFSE-labeled T-cells.
-
Analysis:
-
After the incubation period, harvest the T-cells from the co-culture.
-
Analyze the CFSE fluorescence of the T-cells by flow cytometry using a 488 nm excitation laser.
-
Proliferating cells will exhibit successive halving of CFSE fluorescence intensity, appearing as distinct peaks on a histogram.
-
Data Presentation:
| Condition | % Proliferating T-Cells |
| T-Cells Alone | Value |
| T-Cells + Cancer Cells | Value |
| T-Cells + Cancer Cells + this compound (Low Conc.) | Value |
| T-Cells + Cancer Cells + this compound (High Conc.) | Value |
Protocol 3: T-Cell Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This assay quantifies the percentage of apoptotic and necrotic T-cells in the co-culture. IDO1-mediated tryptophan depletion can induce T-cell apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Co-culture setup from Protocol 1
-
Flow cytometer
Procedure:
-
Co-culture: Set up the co-culture as described in Protocol 1.
-
Cell Harvesting and Staining:
-
After incubation, gently collect the non-adherent T-cells from the wells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are early apoptotic. Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Data Presentation:
| Condition | % Early Apoptotic T-Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic T-Cells (Annexin V+/PI+) |
| T-Cells Alone | Value | Value |
| T-Cells + Cancer Cells | Value | Value |
| T-Cells + Cancer Cells + this compound (Low Conc.) | Value | Value |
| T-Cells + Cancer Cells + this compound (High Conc.) | Value | Value |
Protocol 4: Measurement of Kynurenine Concentration in Co-culture Supernatant
This protocol measures the production of kynurenine, the direct product of IDO1 enzymatic activity, in the co-culture supernatant.
Materials:
-
Co-culture supernatant from Protocol 1
-
HPLC system with a UV detector or ELISA kit for kynurenine measurement
-
Kynurenine standard
Procedure (using HPLC):
-
Sample Preparation:
-
Collect the supernatant from the co-culture wells.
-
Centrifuge to remove any cell debris.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in the samples based on the standard curve.
-
Procedure (using ELISA):
-
Follow the manufacturer's instructions for the specific kynurenine ELISA kit.[14] This typically involves adding the supernatant to a pre-coated plate, followed by the addition of detection antibodies and a substrate for colorimetric measurement.
Data Presentation:
| Condition | Kynurenine Concentration (µM) |
| T-Cells Alone | Value |
| Cancer Cells Alone | Value |
| T-Cells + Cancer Cells | Value |
| T-Cells + Cancer Cells + this compound (Low Conc.) | Value |
| T-Cells + Cancer Cells + this compound (High Conc.) | Value |
Conclusion
The application of this compound in co-culture systems provides a powerful tool for investigating the mechanisms of tumor immune evasion and for the preclinical evaluation of IDO1 inhibitors. The protocols detailed in these notes offer a standardized approach to assess the impact of IDO1 activity on T-cell function and to quantify the efficacy of inhibitors like this compound in restoring anti-tumor immunity. These assays can be adapted for various cancer and immune cell types, making them a versatile platform for both basic research and drug development.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. researchgate.net [researchgate.net]
- 4. IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Immunological Relevance of the Coevolution of IDO1 and AHR [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
Assessing the Efficacy of IDO5L in Syngeneic Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2] In the tumor microenvironment, elevated IDO activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4] This creates an immune-tolerant state that allows tumor cells to evade destruction by the host's immune system.[5] IDO5L is a potent inhibitor of the IDO1 enzyme, with an IC50 of 67 nM, and has shown promise in preclinical studies for reversing this immunosuppression and enhancing anti-tumor immunity.[6]
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy of this compound in preclinical syngeneic tumor models. Syngeneic models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are essential for studying the interactions between immunomodulatory agents, the tumor, and the host immune system.[7]
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the IDO1 enzyme, which is the first and rate-limiting step in the kynurenine pathway. By blocking IDO1, this compound prevents the conversion of tryptophan to N-formylkynurenine and subsequent downstream metabolites. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine in the tumor microenvironment. The restoration of tryptophan and reduction of kynurenine leads to the reactivation of effector T cells and natural killer (NK) cells, and a reduction in the suppressive activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[8][9][10]
References
- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of IDO5L in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion.[1][2] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[2][3][4] This enzymatic activity leads to the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine, which actively suppresses effector T cells and promotes the generation of regulatory T cells (Tregs).[4][5] The overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is associated with poor prognosis in various cancers.[1][6] Consequently, inhibiting IDO1 has emerged as a promising strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies such as immune checkpoint inhibitors.[2][4][7]
IDO5L is a potent and selective inhibitor of the IDO1 enzyme, with a reported IC50 of 67 nM.[8] Preclinical studies have demonstrated its ability to effectively reduce kynurenine levels and inhibit tumor growth in mouse models.[8] This document provides an overview of the application of this compound in combination with immunotherapy, including its mechanism of action, protocols for preclinical evaluation, and a summary of relevant data.
Mechanism of Action: IDO1-Mediated Immune Suppression
IDO1 is an intracellular, heme-containing enzyme that initiates the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[7][9][10] Its expression is often induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) within the tumor microenvironment.[7] The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan starves proliferating T cells, leading to their anergy and apoptosis.[3][4]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses T-cell function and promotes the differentiation of naïve T cells into immunosuppressive Tregs.[4][7]
By inhibiting the enzymatic activity of IDO1, this compound aims to reverse these immunosuppressive effects, thereby restoring the function of tumor-infiltrating T cells and enhancing the efficacy of other immunotherapies.
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Preclinical Evaluation of this compound in Combination with Immunotherapy
The following sections detail experimental protocols for assessing the efficacy of this compound in combination with other immunotherapies, such as anti-PD-1 antibodies, in preclinical tumor models.
Experimental Workflow
Caption: Preclinical Experimental Workflow.
Materials and Reagents
-
This compound: Synthesized or commercially procured.
-
Immune Checkpoint Inhibitor: Anti-mouse PD-1 (αPD-1) antibody (e.g., clone RMP1-14).
-
Cell Lines: Syngeneic tumor cell lines (e.g., B16-F10 melanoma, GL261 glioma).
-
Animals: C57BL/6 mice (6-8 weeks old).
-
Reagents for Analysis: ELISA kits for kynurenine measurement, antibodies for flow cytometry.
Experimental Protocol: In Vivo Efficacy Study
-
Tumor Cell Implantation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1x10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., daily oral gavage).
-
Group 2: this compound (e.g., 25-75 mg/kg, twice daily, subcutaneous).[8]
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days).
-
Group 4: this compound + Anti-PD-1 antibody (combination therapy).
-
-
Administer treatments for a specified duration (e.g., 14-21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight and clinical signs of toxicity.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or distress, and record the date for survival analysis.
-
Pharmacodynamic Analysis
-
At specified time points after this compound administration, collect blood samples via retro-orbital or tail vein bleeding.
-
Separate plasma and measure kynurenine and tryptophan concentrations using LC-MS/MS or ELISA to confirm target engagement. A 50-60% reduction in kynurenine levels has been observed 2-4 hours after a single 100 mg/kg subcutaneous dose of this compound in mice.[8]
Immunophenotyping by Flow Cytometry
-
At the end of the study, harvest tumors and spleens.
-
Prepare single-cell suspensions from the tissues.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD45).
-
Analyze the stained cells using a flow cytometer to quantify the proportions of different immune cell populations (e.g., CD8+ effector T cells, CD4+ helper T cells, Tregs).
Data Presentation
Table 1: Preclinical Efficacy of IDO Inhibitors in Combination with Immunotherapy
| Model | Treatment | Outcome | Reference |
| B16-F10 Melanoma | This compound (25, 50, 75 mg/kg b.i.d., s.c.) | Dose-dependent inhibition of tumor growth. | [8] |
| GL261 Glioma | BGB-5777 (IDO1 inhibitor) + αPD-1 + Radiotherapy | Median OS: 53 days (triple therapy) vs. 25-39 days for mono/dual therapy. 33% durable survival. | [11] |
| Melanoma Mouse Model | IDO1 Blockade + Checkpoint Inhibitors | Significantly decreased xenograft growth and increased local cytotoxic T-cell proliferation. | [6] |
Table 2: Clinical Trial Data for IDO1 Inhibitors in Combination with Immunotherapy
| Trial | Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| ECHO-202 (Phase I/II) | Epacadostat | Pembrolizumab | Advanced Melanoma | ORR: 56.0%, Median PFS: 12.4 months. | [6] |
| ECHO-301 (Phase III) | Epacadostat | Pembrolizumab | Advanced Melanoma | Failed to meet primary endpoint of PFS. | [6][12] |
| Phase I/II | Linrodostat | Nivolumab | Advanced Bladder Cancer | ORR: 37%. | [13] |
| Phase II | Indoximod | Gemcitabine + Nab-paclitaxel | Metastatic Pancreatic Cancer | ORR: 46.2%, Median OS: 10.9 months. | [13] |
Rationale for Combination Therapy
Caption: Logic of Combination Therapy.
The rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1 is based on their complementary mechanisms of action. While anti-PD-1 therapy reinvigorates exhausted T cells, IDO1 inhibitors can help to create a more favorable tumor microenvironment for these T cells to function effectively. Preclinical studies have shown that combining IDO1 inhibition with checkpoint blockade can lead to synergistic anti-tumor effects.[6][14]
Conclusion and Future Directions
This compound represents a potent tool for investigating the role of IDO1 in cancer immunology and for developing novel combination immunotherapies. While early clinical trials with other IDO1 inhibitors have yielded mixed results, the strong preclinical rationale for targeting this pathway remains.[12] Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from IDO1 inhibition and on exploring novel combination strategies to overcome resistance to immunotherapy. The detailed protocols and data presented in these application notes provide a foundation for researchers to design and execute meaningful preclinical studies with this compound and other IDO1 inhibitors.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. fortislife.com [fortislife.com]
- 5. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination therapy with IDO1 inhibitor for enhancing glioblastoma treatment efficacy - Research Day 2017 [feinberg.northwestern.edu]
- 12. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing IDO5L Dosage for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing IDO5L dosage for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[2] By inhibiting IDO1, this compound blocks the degradation of tryptophan and the production of kynurenine. This can lead to the restoration of T-cell function and a reduction in immune suppression, particularly in the tumor microenvironment.[2][3]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 67 nM in a general IDO inhibitor assay and more specifically 19 nM in a HeLa cell-based assay.[1] In murine B16 melanoma cells, the cellular IC50 was determined to be 46 nM.[1]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on the reported IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for in vitro cellular assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO at concentrations of ≥ 52 mg/mL (191.43 mM).[1] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil may be required.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q5: What are potential off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, inhibitors of the IDO pathway, particularly those that are tryptophan analogs, can have off-target effects. These may include influencing other tryptophan-metabolizing enzymes or acting as tryptophan mimetics, which could affect signaling pathways like mTOR.[4] It is advisable to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of IDO1 activity | Incorrect dosage: The concentration of this compound may be too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Compound instability: this compound may have degraded due to improper storage or handling. | Ensure proper storage of stock solutions at -20°C or -80°C. Prepare fresh working solutions for each experiment. | |
| Assay conditions: The enzymatic assay conditions (e.g., reductant, temperature) may not be optimal. | Ensure the use of appropriate reducing agents like ascorbic acid and methylene blue in enzymatic assays. For cellular assays, ensure IFN-γ stimulation is sufficient to induce IDO1 expression.[2][5] | |
| Cell line resistance: The chosen cell line may have low IDO1 expression or inherent resistance mechanisms. | Confirm IDO1 expression in your cell line at the protein level after IFN-γ stimulation. Consider using a different cell line with known high IDO1 expression, such as SKOV-3 or HeLa cells.[2] | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure accurate and consistent cell seeding by properly resuspending cells before plating and using calibrated pipettes. |
| Compound precipitation: this compound may precipitate at higher concentrations or in certain media. | Visually inspect wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system. Heating and/or sonication may aid dissolution.[1] | |
| Edge effects in microplates: Wells on the edge of the plate can be prone to evaporation, leading to altered concentrations. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Unexpected cellular toxicity | Off-target effects: At high concentrations, this compound may exhibit off-target toxicity. | Perform cell viability assays (e.g., MTT, CellTiter-Glo) in parallel with your functional assays to assess cytotoxicity. Lower the concentration of this compound if significant toxicity is observed. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% to avoid solvent-induced toxicity. | |
| Kynurenine levels do not decrease as expected | Insufficient IDO1 inhibition: The concentration of this compound may not be sufficient to fully inhibit IDO1 activity. | Increase the concentration of this compound and re-evaluate kynurenine levels. |
| Alternative tryptophan metabolism pathways: Other enzymes, such as TDO, may be contributing to tryptophan catabolism. | Consider using a cell line with low TDO expression or using a dual IDO1/TDO inhibitor as a control.[4] | |
| Issues with kynurenine measurement: The method used to measure kynurenine may not be sensitive enough or may be subject to interference. | Utilize a validated and sensitive method for kynurenine detection, such as HPLC or a commercially available ELISA kit.[6][7] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 67 nM | General IDO inhibitor assay | [1] |
| IC50 | 19 nM | HeLa cell-based assay | [1] |
| Cellular IC50 | 46 nM | Murine B16 melanoma cells | [1] |
Table 2: In Vivo Dosage and Efficacy of this compound in a Mouse Model
| Animal Model | Tumor Type | Dosage | Administration Route | Observed Effect | Reference |
| C57BL/6 Mice | GM-CSF-secreting B16 melanoma | 25, 50, and 75 mg/kg b.i.d. for 14 days | Subcutaneous | Dose-dependent inhibition of tumor growth | [1] |
| C57BL/6 Mice | GM-CSF-secreting B16 melanoma | 100 mg/kg (single dose) | Subcutaneous | 50-60% reduction in plasma kynurenine levels between 2 and 4 hours | [1] |
Experimental Protocols
Detailed Methodology for In Vitro this compound Efficacy Testing in a Cancer Cell Line
This protocol describes a cell-based assay to determine the efficacy of this compound in inhibiting IDO1 activity by measuring kynurenine production in interferon-gamma (IFN-γ) stimulated cancer cells.
Materials:
-
This compound compound
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or a commercial ELISA kit)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cancer cells in a 96-well plate at a density that will result in 70-80% confluency on the day of treatment. A typical seeding density is 5 x 10^4 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
IDO1 Induction:
-
The next day, remove the culture medium and replace it with fresh medium containing IFN-γ to induce IDO1 expression. A final concentration of 100 ng/mL of IFN-γ is commonly used.
-
Incubate the cells for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After the IFN-γ induction period, remove the medium and add the different concentrations of this compound to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
Measurement of Kynurenine Levels:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Measure the kynurenine concentration in the supernatant using your chosen method (e.g., Ehrlich's reagent assay or ELISA) according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, perform a cell viability assay on the remaining cells in the plate to assess any cytotoxic effects of this compound.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Correlate the kynurenine levels with the cell viability data to ensure that the observed inhibition is not due to cytotoxicity.
-
Visualizations
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro this compound efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine and tryptophan as surrogate immune suppression tumor biomarkers - Immusmol [immusmol.com]
Technical Support Center: Indoleamine 2,3-dioxygenase 1 (IDO1)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indoleamine 2,3-dioxygenase 1 (IDO1). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability, handling, and experimental use of the IDO1 protein, the molecular target of inhibitors such as IDO5L.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for recombinant IDO1 protein?
For long-term stability, recombinant IDO1 protein should be stored at -80°C.[1] Lyophilized protein can be stored at -20°C to -80°C for up to a year.[2] Once reconstituted, the protein solution is stable at -20°C for up to three months or at 4°C for up to one week.[2] It is highly recommended to aliquot the reconstituted protein to avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of activity.[1][2] For reconstituted aliquots, it is advised to use them within two hours of thawing and to keep them on ice while in use.[1]
Q2: My IDO1 protein has precipitated after thawing. What could be the cause and how can I prevent it?
Protein precipitation upon thawing can be due to several factors, including the formation of ice crystals during freezing, which can denature the protein, and high protein concentration. To prevent this, it is recommended to:
-
Minimize freeze-thaw cycles: Prepare single-use aliquots of the protein solution.[2]
-
Use cryoprotectants: Formulations containing glycerol (e.g., 10-20%) can help to prevent the formation of damaging ice crystals and improve stability.[3][4]
-
Control the freezing rate: Flash-freezing in liquid nitrogen can sometimes be beneficial, but check the manufacturer's specific recommendations.
-
Ensure appropriate buffer conditions: The protein should be in a buffer at an optimal pH and ionic strength. Check the supplier's data sheet for recommended buffer compositions.[3][4]
Q3: What is the optimal pH for IDO1 activity and stability?
The optimal pH for IDO1 enzymatic activity is typically in the slightly acidic range. In vitro enzymatic assays are commonly performed at pH 6.5.[5][6] For a related bacterial L-isoleucine dioxygenase (IDO), the optimal pH for activity was found to be 5.7, with good stability after 24-hour incubation at pH 5.0.[7] While the pH for maximal stability and maximal activity are often correlated, they may not be identical.[8] It is crucial to maintain the recommended pH in your assay buffer for reproducible results.
Q4: How does temperature affect IDO1 stability and activity?
IDO1 activity assays are typically conducted at 37°C.[5][6] However, prolonged exposure to higher temperatures can lead to denaturation and loss of activity. One study on a related bacterial IDO showed that its thermostability was poor, with activity decreasing considerably when the temperature exceeded its optimum.[7] For storage, low temperatures are essential, with -80°C being the standard for long-term preservation.[1]
Q5: Can the presence of an inhibitor affect the stability of the IDO1 protein?
Yes, binding of an inhibitor can stabilize the IDO1 protein. A study demonstrated that the inhibitor epacadostat increased the half-life of IDO1 protein in SKOV-3 cells from approximately 4.8 hours to over 29 hours by favoring a protein conformation that is less prone to degradation.[9] This stabilization effect is an important consideration in experimental design, particularly in cell-based assays.
Troubleshooting Guides
Problem 1: Low or No Enzymatic Activity
| Potential Cause | Troubleshooting Step |
| Improper Storage | Ensure the protein has been stored at -80°C and that freeze-thaw cycles have been avoided. Use a fresh aliquot for the experiment.[1][2] |
| Incorrect Assay Buffer | Verify the composition of your assay buffer. It should typically contain a buffer system at pH 6.5 (e.g., potassium phosphate), co-factors like ascorbic acid and methylene blue, and catalase.[5][6] |
| Degraded Protein | Run a small amount of the protein on an SDS-PAGE gel to check for integrity and degradation products. Consider using a protease inhibitor cocktail during protein handling and sample preparation.[1] |
| Inactive Heme Cofactor | IDO1 is a heme-containing enzyme.[10] Ensure that purification and storage conditions have been optimized to preserve the heme group's integrity. During recombinant expression, adding the heme precursor δ-Aminolevulinic acid (5-ALA) can improve the yield of active, heme-containing protein.[5] |
Problem 2: High Background Signal in an In Vitro Assay
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Prepare the L-tryptophan substrate solution fresh. Ensure it is fully dissolved in the assay buffer. |
| Contamination | Use sterile, high-purity water and reagents to prepare all solutions. Ensure lab equipment is clean. |
| Non-enzymatic Reaction | Run a control reaction without the IDO1 enzyme to measure the background signal generated by the substrate and other reaction components. Subtract this value from your experimental readings. |
Experimental Protocols & Methodologies
Recombinant IDO1 Storage Buffer Composition
The stability of recombinant IDO1 is highly dependent on its buffer environment. Commercial suppliers often provide the protein in optimized formulations.
| Component | Concentration | Purpose | Reference |
| Buffer | 50 mM Tris or 50 mM Sodium Acetate | Maintains pH (typically 8.0 or 5.5) | [3][4] |
| Salt | 100-150 mM NaCl | Maintains ionic strength, aids solubility | [3][4] |
| Cryoprotectant | 10-20% Glycerol | Prevents ice crystal formation during freezing | [3][4] |
Protocol: In Vitro IDO1 Enzymatic Activity Assay
This protocol is based on the colorimetric detection of kynurenine, the product of the IDO1-catalyzed reaction.
-
Prepare the Reaction Mixture: In a 96-well plate, combine the following components to create the reaction buffer:
-
50 mM Potassium Phosphate Buffer (pH 6.5)
-
20 mM Ascorbic Acid
-
10 µM Methylene Blue
-
100 µg/mL Catalase[6]
-
-
Add Recombinant IDO1: Dilute the purified recombinant IDO1 protein in an appropriate assay buffer (e.g., IDO1 Assay Buffer from BPS Bioscience) and add it to each well.[6][11]
-
Add Test Compounds (Optional): If screening for inhibitors, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the Reaction: Add L-tryptophan to a final concentration of 400 µM to start the reaction.[6]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[6]
-
Stop Reaction: Terminate the reaction by adding trichloroacetic acid (TCA).[6]
-
Develop and Read: After a further incubation step (e.g., 65°C for 15 minutes), the kynurenine product can be detected. For absorbance-based methods, kynurenine is quantified by its absorbance at 321 nm.[6] Alternatively, Ehrlich's Reagent can be used for colorimetric detection.
Visualized Workflows and Pathways
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.abclonal.com [static.abclonal.com]
- 3. Recombinant Human IDO1/IDO Protein - Elabscience® [elabscience.com]
- 4. elabscience.com [elabscience.com]
- 5. Expression, purification, and kinetic characterization of the human strep-IDO1 - Saimi - Translational Cancer Research [tcr.amegroups.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Mitigating Off-Target Effects of IDO1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is IDO1 and why is it a therapeutic target?
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[1][2] This increased IDO1 activity leads to the depletion of tryptophan, an amino acid crucial for T-cell function, and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4] These events create an immunosuppressive environment that allows tumor cells to evade the immune system.[5] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.[6]
Q2: What are the potential off-target effects of IDO1 inhibitors?
Off-target effects of IDO1 inhibitors, particularly those that are tryptophan mimetics, can lead to misleading experimental results and potential toxicity.[7][8] These effects can arise from unintended interactions with other molecules and pathways.[7]
Potential off-target effects include:
-
Unspecific Activation of Signaling Pathways: Tryptophan-related IDO1 inhibitors can mimic tryptophan and inadvertently activate pathways like the mammalian target of rapamycin (mTOR) and the aryl hydrocarbon receptor (AhR).[7][9] This can lead to unintended inflammatory signals or cell growth signals.[7][9]
-
Cellular Toxicity: Unexpected cytotoxicity can occur if the inhibitor interacts with essential cellular machinery unrelated to IDO1.[8]
-
Interaction with Gut Microbiota: Tryptophan analogs may be sensed by gut microbiota, potentially altering tryptophan metabolism and the gut microbiome's composition.[7][9]
Q3: How can I minimize the risk of off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate the inhibitor to determine the minimal concentration required to achieve the desired on-target effect.[8]
-
Employ Structurally Distinct Inhibitors: Using multiple inhibitors with different chemical structures that target IDO1 can help confirm that the observed phenotype is not due to a shared off-target effect.[8]
-
Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knockdown or knockout the IDO1 gene can help verify that the observed phenotype is a direct result of modulating IDO1.[8][10]
-
Perform Comprehensive Control Experiments: Include vehicle-only negative controls and positive controls with well-characterized IDO1 inhibitors.[8]
Troubleshooting Guide
This guide addresses common issues encountered when working with IDO1 inhibitors.
Issue 1: Unexpected Cellular Phenotype or Toxicity
If you observe a cellular phenotype that is inconsistent with known IDO1 function or unexpected cytotoxicity, it may be due to off-target effects.
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally different IDO1 inhibitor. If the phenotype is reproduced, it is more likely an on-target effect.[11]
-
Perform a Dose-Response Analysis: Test a wide range of inhibitor concentrations. A clear dose-dependent effect that correlates with the IC50 for IDO1 suggests on-target activity.[11]
-
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of IDO1 that is resistant to the inhibitor. Reversal of the phenotype in these cells strongly supports an on-target mechanism.[11]
-
Assess Cell Viability: Use multiple cell lines to determine if the toxicity is cell-type specific.[8]
Issue 2: Inconsistent or Non-reproducible Results
Inconsistent results can arise from various factors, including off-target effects that may vary between experimental setups.
Troubleshooting Steps:
-
Confirm Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor binds to IDO1 in a cellular context.[8]
-
Profile for Off-Target Liabilities: Submit the compound for screening against a broad panel of kinases or other relevant protein families to identify potential off-target interactions.[11]
-
Use a More Selective Inhibitor: Consult literature and chemical probe databases to identify alternative IDO1 inhibitors with a better-documented selectivity profile.[11]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol outlines a general workflow to confirm that an inhibitor binds to IDO1 in intact cells.
Methodology:
-
Treatment: Treat intact cells with the IDO1 inhibitor or a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble IDO1 protein remaining at each temperature using Western blotting or mass spectrometry.
-
Analysis: Inhibitor-treated samples should show a higher amount of soluble IDO1 at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[11]
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol measures IDO1 activity by quantifying the production of kynurenine in cell culture.
Methodology:
-
Cell Seeding: Seed HeLa cells (or another suitable cell line) into a 96-well plate.
-
Induction and Treatment: The following day, add human IFN-γ to induce IDO1 expression, along with the test inhibitor at various concentrations.
-
Incubation: Incubate for 24-48 hours.
-
Kynurenine Measurement: Collect the cell supernatant and measure the kynurenine concentration. This can be done using a colorimetric assay after reacting with Ehrlich's reagent or more accurately by HPLC.[12][13]
Data Presentation
Table 1: Example Data from an Off-Target Kinase Profiling Study
This table illustrates how to present data from a kinase profiling study to identify off-target interactions of a hypothetical IDO1 inhibitor, "Compound Y."
| Kinase Target | Percent Inhibition at 1 µM Compound Y | IC50 (nM) |
| IDO1 (On-Target) | 95% | 50 |
| Kinase A | 85% | 200 |
| Kinase B | 55% | 1500 |
| Kinase C | 15% | >10000 |
| Kinase D | 5% | >10000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Comparison of IDO1 Inhibitor Characteristics
This table provides a framework for comparing different IDO1 inhibitors to select the most appropriate one for an experiment.
| Inhibitor | Chemical Class | IC50 for IDO1 (nM) | Known Off-Targets | Reference |
| Epacadostat | Hydroxyamidine | 7.1 - 72 | IDO2, TDO (low affinity) | [14] |
| Indoximod | Tryptophan mimetic | N/A (downstream effects) | mTOR, AhR | [15] |
| Linrodostat | Data not available | Data not available | ||
| Navoximod | Data not available | Data not available | [4] |
This table should be populated with data from specific literature sources.
Visualizations
IDO1 Signaling Pathway and Points of Off-Target Interference
Caption: IDO1 pathway and potential off-target interactions of inhibitors.
Experimental Workflow for Assessing Off-Target Effects
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 6. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: IDO1 Dose-Response Curve Analysis
Disclaimer: The information provided is for research purposes only. It is based on the assumption that "IDO5L" is a typographical error and refers to Indoleamine 2,3-dioxygenase 1 (IDO1), a well-documented enzyme in the field of immunology and oncology.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system, making it a significant target for cancer immunotherapy.[1] This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing IDO1 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is IDO1 and why is it a target for drug discovery?
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[1][2][3] This process, known as the kynurenine pathway, has two main immunosuppressive effects:
-
Tryptophan Depletion: The reduction of local tryptophan levels can cause a stress response in T cells, leading to their inactivation and preventing their growth.[1][4]
-
Kynurenine Production: The accumulation of kynurenine and its downstream metabolites can directly inhibit effector T cells and promote the development of regulatory T cells (Tregs), which further suppress the immune response.[4][5]
Many tumors overexpress IDO1 to create an immunosuppressive microenvironment, which helps them evade the host's immune system.[1][4][6] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.[1][3]
Q2: What is a dose-response curve in the context of IDO1 inhibitor screening?
A dose-response curve is a graph that visualizes the relationship between the concentration of a test compound (the "dose") and its effect on IDO1 activity (the "response"). In these experiments, various concentrations of a potential inhibitor are incubated with an IDO1 source (either a purified enzyme or IDO1-expressing cells), and the enzyme's activity is measured. The data is typically plotted with the logarithm of the concentration on the x-axis and the percentage of inhibition on the y-axis. From this curve, key parameters like the IC50 (the concentration of an inhibitor required to reduce IDO1 activity by 50%) can be determined using a four-parameter logistic (4PL) regression model.[7][8][9]
Q3: What are the common assays to measure IDO1 activity?
IDO1 activity is typically measured by quantifying the amount of kynurenine produced from tryptophan. Several methods are available, each with its own advantages and disadvantages.
Table 1: Comparison of Common IDO1 Assay Methods
| Assay Type | Principle | Pros | Cons |
| Absorbance (Colorimetric) | Kynurenine reacts with Ehrlich's reagent (p-DMAB) to produce a yellow-colored product measured at ~480 nm.[10] | Simple, low cost, widely used.[10] | Lower sensitivity, potential for interference from other tryptophan metabolites.[11] |
| Fluorescence | N-formylkynurenine (NFK) reacts with a developer to produce a highly fluorescent product (Ex/Em ≈ 402/488 nm).[12][13] | High sensitivity, high signal-to-background ratio, suitable for HTS.[10][12] | The developer solution can be a skin and eye irritant.[14] |
| HPLC | Separates and quantifies tryptophan and kynurenine from complex biological samples.[10] | Highly accurate and sensitive, can measure multiple metabolites simultaneously.[10] | Low throughput, requires specialized equipment and expertise.[10] |
| Cell-Based Assays | IDO1 activity is measured within a cellular context, often using one of the detection methods above on the cell supernatant.[7][15] | More physiologically relevant, can identify indirect inhibitors or compounds with poor cell permeability.[3][15] | More complex, potential for off-target effects and cytotoxicity.[11] |
Q4: How do I choose between a cell-free and a cell-based IDO1 assay?
The choice depends on the stage of your research.
-
Cell-free (enzymatic) assays are ideal for high-throughput screening (HTS) of large compound libraries to identify direct inhibitors of the IDO1 enzyme.[3]
-
Cell-based assays are better for lead optimization and characterization. They provide a more physiologically relevant environment and can reveal issues with cell permeability, off-target toxicity, or mechanisms that indirectly affect IDO1 expression or activity.[3][11][15]
Q5: What are some standard positive control inhibitors for IDO1 assays?
Using well-characterized inhibitors is crucial for validating your assay. Epacadostat is a potent and specific IDO1 inhibitor commonly used as a positive control.
Table 2: Example IC50 Values for Reference IDO1 Inhibitors
| Inhibitor | Reported IC50 (Cell-Based Assay) | Notes |
| Epacadostat | ~15.3 nM - 18 nM[7] | Potent and specific IDO1 inhibitor. Can achieve complete inhibition.[7] |
| BMS-986205 | ~8 nM - 9.5 nM[7] | Potent inhibitor, but may not achieve 100% inhibition and can show off-target toxicity at higher concentrations.[7] |
| 1-Methyl-Tryptophan (1-MT) | L-isomer: ~19 µM (cell-free)[16] | A weaker, historical inhibitor.[6] Often requires high concentrations for cellular activity.[16] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., cell type, tryptophan concentration, etc.).
Q6: How is IDO1 expression induced in cell-based assays?
Under normal physiological conditions, IDO1 activity is low in most cells.[12] Its expression is strongly upregulated by the pro-inflammatory cytokine Interferon-gamma (IFN-γ).[2][12] In cell-based assays, cell lines such as SKOV-3 (ovarian cancer) or HeLa are typically treated with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce robust IDO1 expression before adding the test compounds.[7][10]
Experimental Protocols & Workflows
Protocol: Cell-Based IDO1 Activity Assay
This protocol provides a general framework for measuring IDO1 inhibition in a 96-well format using IFN-γ-stimulated SKOV-3 cells.
Materials:
-
SKOV-3 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human IFN-γ
-
Test compounds (and a positive control like Epacadostat)
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[7]
-
IDO1 Induction: The next day, add IFN-γ to a final concentration of 100 ng/mL to all wells except the negative controls. Incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of your test compounds and positive control. Remove the old medium from the cells and add the medium containing the diluted compounds. Include "vehicle only" wells (e.g., 0.5% DMSO) as your 0% inhibition control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Kynurenine Detection (Colorimetric):
-
Transfer 140 µL of supernatant from each well to a new plate.[10]
-
Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]
-
Centrifuge the plate to pellet any precipitate.[10]
-
Transfer 100 µL of the TCA-treated supernatant to a new plate and add 100 µL of 2% (w/v) Ehrlich's reagent.[10]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells or no IFN-γ).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic non-linear regression to determine the IC50 value.[7]
-
Diagram: Cell-Based IDO1 Assay Workflow
Caption: Workflow for a typical cell-based IDO1 inhibitor screening assay.
Troubleshooting Guide
Q7: I am seeing high variability between my replicate wells. What could be the cause?
High variability can mask the true dose-response relationship.[17] Potential causes include:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes for accuracy.
-
Pipetting Errors: Use proper pipetting techniques, especially when performing serial dilutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or medium without cells, and ensure proper plate sealing during long incubations.[17]
-
Compound Precipitation: Visually inspect your stock and working solutions for any precipitate. If your compound has low solubility, it may crash out of solution in the assay medium.[17]
Q8: My dose-response curve is flat, showing little to no inhibition even at high concentrations. What's wrong?
-
Inactive Compound: The compound may not be an IDO1 inhibitor.
-
Low IDO1 Expression: Verify that your IFN-γ induction is working. Run a positive control (IFN-γ stimulated, vehicle-treated cells) and a negative control (unstimulated cells) to ensure you have a sufficient assay window (signal-to-background ratio).
-
Compound Degradation: Ensure your compound is stable in the assay medium over the course of the experiment. Prepare fresh solutions for each experiment.[17]
-
Incorrect Assay Setup: Double-check all reagent concentrations and incubation times. Ensure the L-tryptophan concentration in your medium is not excessively high, as this could lead to competitive effects.
Q9: My curve doesn't reach a 100% inhibition plateau. Why?
This results in an incomplete dose-response curve.[8]
-
Compound Solubility: The compound may be precipitating at higher concentrations, preventing a further increase in the effective concentration.[17]
-
Off-Target Effects/Toxicity: At high concentrations, the compound might be toxic to the cells, affecting their viability and interfering with the assay readout. It's crucial to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish true inhibition from cytotoxicity.[7]
-
Inhibitor Mechanism: Some inhibitors are not capable of achieving 100% inhibition. For example, the inhibitor BMS-986205 has been reported to achieve a maximum of ~80% inhibition in some systems.[7]
Q10: My curve has an unusual Hill slope (very steep or very shallow). What does this mean?
The Hill slope describes the steepness of the curve.[8]
-
Shallow Slope (Hill Slope < 1): This can indicate negative cooperativity, multiple binding sites, or experimental artifacts.
-
Steep Slope (Hill Slope > 1): This can suggest positive cooperativity in binding. However, very steep slopes can also be an artifact of compound aggregation.[11] Adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help identify aggregation-based inhibition.[11]
Diagram: Troubleshooting Decision Tree for IDO1 Assays
Caption: A decision tree for troubleshooting common dose-response curve issues.
IDO1 Signaling Pathway
The IDO1 enzyme is the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.
Diagram: IDO1-Mediated Tryptophan Catabolism
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.com [abcam.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Addressing IDO1 Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Indoleamine 2,3-dioxygenase 1 (IDO1) and its role in cancer therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My IDO1 inhibitor shows potent enzymatic activity in vitro, but has no effect on cancer cell proliferation in my cell-based assays. Why?
A1: This is a common observation and several factors could be at play:
-
Immune-Independent Resistance: Cancer cells can exhibit resistance to IDO1 inhibitors through mechanisms that are independent of the immune system. IDO1 has been shown to mediate resistance to certain chemotherapies and radiation by influencing DNA repair pathways and cell cycle progression.[1][2][3] Your cancer cell line might possess intrinsic resistance through these pathways.
-
Redundancy with other Tryptophan-Catabolizing Enzymes: Other enzymes, such as Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), can also metabolize tryptophan.[4][5] If your cancer cells express these enzymes, they can compensate for the inhibition of IDO1, maintaining an immunosuppressive microenvironment.
-
Cellular Assay Conditions: The conditions of your cell-based assay may not be optimal. For instance, the concentration of tryptophan in your culture medium could be high enough to overcome the effects of IDO1 inhibition.
-
Off-Target Effects of the Inhibitor: Ensure that the inhibitor is specific for IDO1 and not causing general cellular toxicity that might mask any specific anti-proliferative effects.[6]
Q2: I am seeing variable IDO1 expression in my cancer cell line, even within the same batch. What could be the cause?
A2: Fluctuations in IDO1 expression can be attributed to several factors:
-
Induction by Interferon-gamma (IFN-γ): IDO1 expression is strongly induced by IFN-γ, which is often produced by immune cells in the tumor microenvironment.[7][8][9] If your cell culture contains any residual immune cells or if there are variations in the basal level of inflammatory signaling, this could lead to inconsistent IDO1 expression.
-
Constitutive Signaling Pathways: In some cancer cells, IDO1 expression is constitutively driven by oncogenic signaling pathways, such as JAK/STAT (specifically STAT1 and STAT3) and PI3K/Akt.[10][11][12][13] Variations in the activity of these pathways can lead to changes in IDO1 levels.
-
Autocrine Signaling Loops: Some cancer cells can produce cytokines like IL-6, which can act in an autocrine manner to sustain STAT3 activation and, consequently, IDO1 expression.[12]
Q3: My co-culture experiment with an IDO1-expressing cancer cell line and T-cells is not showing the expected T-cell suppression. What should I check?
A3: Several experimental parameters can influence the outcome of your co-culture assay:
-
IDO1 Activity Levels: Confirm that your cancer cells are expressing functionally active IDO1. You can measure the production of kynurenine in the culture supernatant.
-
T-cell to Cancer Cell Ratio: The ratio of T-cells to cancer cells is critical. Too few T-cells may not be sufficient to observe a significant immunosuppressive effect.
-
T-cell Activation Status: Ensure that your T-cells are properly activated. Unactivated T-cells will not proliferate robustly, making it difficult to measure suppression.
-
Kynurenine Concentration: The concentration of kynurenine produced by the cancer cells needs to reach a level that is sufficient to suppress T-cell proliferation. This is dependent on the IDO1 activity and the volume of the culture medium.
Troubleshooting Guides
Problem 1: Inconsistent Kynurenine Levels in Culture Supernatant
| Potential Cause | Troubleshooting Step |
| Variable IDO1 Expression | Standardize cell culture conditions. Ensure consistent cell density and passage number. If inducing with IFN-γ, use a consistent concentration and incubation time. |
| Cell Viability Issues | Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure that the cells are healthy. Dead or dying cells will not produce kynurenine consistently. |
| Instability of Kynurenine | Kynurenine can be unstable. Process samples immediately after collection or store them properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Interference in Assay | If using an absorbance-based assay, be aware of potential interference from colored compounds or compounds that react with Ehrlich's reagent.[14][15] Consider using a more specific method like HPLC or LC-MS/MS. |
Problem 2: Lack of T-cell Proliferation Rescue with IDO1 Inhibitor in Co-culture
| Potential Cause | Troubleshooting Step |
| Inhibitor Potency/Stability | Confirm the IC50 of your inhibitor in an enzymatic assay. Ensure the inhibitor is stable in your culture medium for the duration of the experiment. |
| Alternative Immunosuppressive Mechanisms | The cancer cells may be producing other immunosuppressive molecules (e.g., PD-L1, TGF-β, IL-10).[16] Measure the levels of these molecules to assess their potential contribution. |
| IDO2 or TDO Activity | Analyze the expression of IDO2 and TDO in your cancer cell line.[4][5] If expressed, they may be compensating for IDO1 inhibition. Consider using a dual IDO1/TDO inhibitor. |
| Aryl Hydrocarbon Receptor (AHR) Activation | Kynurenine and its metabolites can activate the AHR, which has immunosuppressive effects.[17][18] Even with IDO1 inhibition, other tryptophan metabolites might be activating this pathway. |
Experimental Protocols
Key Experiment: Measurement of Kynurenine by HPLC
This protocol provides a method for the quantification of kynurenine in cell culture supernatants, a direct measure of IDO1 activity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: 15 mM potassium phosphate (pH 6.4), with 2.7% (v/v) acetonitrile[19]
-
Kynurenine standard
-
Trichloroacetic acid (TCA)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
To precipitate proteins, add an equal volume of 10% TCA to the supernatant.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in your samples by comparing the peak area to the standard curve.
-
Signaling Pathways and Workflows
IDO1-Mediated Immunosuppression and Resistance Pathways
Caption: IDO1 resistance involves multiple interconnected pathways.
Experimental Workflow for Troubleshooting IDO1 Inhibitor Efficacy
Caption: A logical workflow for troubleshooting IDO1 inhibitor experiments.
This technical support center provides a starting point for addressing challenges in your IDO1 research. For more specific issues, consulting the primary literature and detailed experimental protocols is always recommended.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Indoleamine 2,3-dioxygenase mediates immune-independent human tumor cell resistance to olaparib, gamma radiation, and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An Autocrine Cytokine/JAK/STAT-Signaling Induces Kynurenine Synthesis in Multidrug Resistant Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
Validation & Comparative
A Comparative Guide to IDO1 Inhibitors: IDO5L versus Epacadostat (INCB024360)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: IDO5L and epacadostat (INCB024360). The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Its overexpression in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.[1][3] Inhibition of IDO1 is a promising strategy in cancer immunotherapy to reverse this immunosuppressive effect and enhance anti-tumor immune responses.[3]
Epacadostat (INCB024360) , developed by Incyte Corporation, is a potent and selective, orally bioavailable inhibitor of the IDO1 enzyme.[4][5] It has been extensively studied in both preclinical and clinical settings, showing promise in early-phase trials when combined with checkpoint inhibitors, although it did not meet its primary endpoint in a pivotal Phase III study in melanoma.[4][6]
This compound is another potent IDO1 inhibitor.[7] While less information is publicly available compared to epacadostat, preclinical data indicates its efficacy in inhibiting IDO1 and suppressing tumor growth in mouse models.[7]
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and epacadostat, allowing for an indirect comparison of their potency and efficacy.
In Vitro Potency
| Inhibitor | Assay Type | Cell Line/Enzyme Source | IC50 | References |
| This compound | Enzymatic Assay | Recombinant IDO1 | 67 nM | [7] |
| Cell-based Assay | HeLa cells | 19 nM | [7] | |
| Cell-based Assay | Murine B16 cells | 46 nM | [7] | |
| Epacadostat (INCB024360) | Enzymatic Assay | Recombinant human IDO1 | ~71.8 nM | [8] |
| Cell-based Assay | Human IDO1-transfected HEK293/MSR cells | ~10 nM | [8] | |
| Cell-based Assay | Mouse IDO1-transfected HEK293/MSR cells | 52.4 nM | [8] | |
| Cell-based Assay | SKOV-3 cells | 15.3 nM, 17.63 nM | [9][10] |
In Vivo Efficacy in B16 Melanoma Mouse Model
| Inhibitor | Dosing Regimen | Key Findings | References |
| This compound | 25, 50, and 75 mg/kg b.i.d. (subcutaneous) | Dose-dependent inhibition of tumor growth. | [7] |
| 100 mg/kg (single subcutaneous dose) | >50% decrease in plasma kynurenine levels. | [7] | |
| Epacadostat (INCB024360) | 100 mg/kg b.i.d. (oral) in combination with anti-PD-L1 or anti-CTLA-4 antibodies | Enhanced antitumor effect compared to single agents. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups described, the following diagrams are provided in DOT language.
Experimental Protocols
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This protocol is a generalized procedure based on commonly used methods for evaluating IDO1 inhibitors in a cellular context.
1. Cell Culture and IDO1 Induction:
-
HeLa cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
To induce IDO1 expression, cells are treated with human interferon-gamma (IFN-γ) at a concentration of 50-100 ng/mL for 24-48 hours.[11]
2. Inhibitor Treatment:
-
A dilution series of the test compounds (this compound or epacadostat) is prepared in the cell culture medium.
-
The IFN-γ containing medium is removed, and the cells are treated with the different concentrations of the inhibitors.
3. Kynurenine Measurement:
-
After a 24-48 hour incubation with the inhibitors, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine is converted to a colored product by reacting with p-dimethylaminobenzaldehyde (DMAB) in acetic acid, and the absorbance is read at 480 nm.[11] Alternatively, HPLC can be used for more precise quantification.[12]
4. IC50 Determination:
-
The percentage of IDO1 inhibition at each inhibitor concentration is calculated relative to a vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve.
In Vivo B16 Melanoma Tumor Model
This protocol outlines a general procedure for assessing the in vivo efficacy of IDO1 inhibitors using the B16 murine melanoma model.
1. Cell Line and Animals:
-
B16-F10 melanoma cells, a syngeneic cell line for C57BL/6 mice, are commonly used.[13] Some studies utilize B16 cells engineered to express GM-CSF to create a more immunogenic tumor model.[7]
-
Female C57BL/6 mice, typically 6-8 weeks old, are used as the host.[13]
2. Tumor Implantation:
-
B16-F10 cells are harvested from culture, washed, and resuspended in a sterile solution like PBS or HBSS.
-
A specific number of cells (e.g., 1 x 10^5 or 1 x 10^6) are injected subcutaneously into the flank of each mouse.[13]
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound is typically administered subcutaneously, while epacadostat is orally bioavailable.[7][8] The specific dosage and schedule are followed as per the experimental design.
4. Efficacy Evaluation:
-
Tumor growth is monitored by measuring tumor volume with calipers at regular intervals.
-
Pharmacodynamic markers, such as plasma or tumor kynurenine and tryptophan levels, can be measured to assess target engagement.
-
At the end of the study, tumors may be excised for further analysis, including immunohistochemistry to evaluate immune cell infiltration.
Discussion
Both this compound and epacadostat are potent inhibitors of the IDO1 enzyme, with IC50 values in the low nanomolar range in cell-based assays.[7][8] Preclinical in vivo studies have demonstrated the anti-tumor efficacy of both compounds, particularly in the B16 melanoma model.[6][7]
It is also important to note the clinical development history of epacadostat. While showing initial promise, its failure in a Phase III trial highlights the complexities of translating preclinical efficacy to clinical success and the importance of patient selection and combination strategies.[6] The future development of IDO1 inhibitors, including potentially this compound, will likely benefit from the lessons learned from the epacadostat clinical program.
This guide is intended to be a starting point for researchers. It is recommended to consult the primary literature for more detailed information and to design experiments that will allow for a direct and rigorous comparison of these and other IDO1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of IDO1 Inhibitor Potency: IDO5L and Other Key Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values of IDO5L and other prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The data presented is supported by detailed experimental methodologies to aid in the evaluation and selection of compounds for further investigation.
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses and a key target in cancer immunotherapy. By catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway, IDO1 depletes the essential amino acid tryptophan and produces immunosuppressive metabolites, leading to T-cell anergy and apoptosis. The development of potent and selective IDO1 inhibitors is therefore a major focus of research aimed at overcoming tumor immune evasion. This guide compares the in vitro potency of this compound with other well-characterized IDO1 inhibitors: Epacadostat, Linrodostat (BMS-986205), Navoximod (GDC-0919), and Indoximod.
Comparative IC50 Values of IDO1 Inhibitors
The potency of IDO1 inhibitors is typically assessed through enzymatic assays using purified IDO1 enzyme or cell-based assays that measure the inhibition of kynurenine production in cells expressing IDO1. The following table summarizes the reported IC50 values for this compound and other selected inhibitors, highlighting the different assay conditions under which these values were obtained.
| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 Value (nM) |
| This compound | Enzymatic | Not Specified | 67[1][2] |
| Cell-based | HeLa | 19[1] | |
| Cell-based | B16 (murine) | 46[1] | |
| Epacadostat | Enzymatic | Recombinant Human IDO1 | 71.8[3][4][5] |
| Cell-based | HeLa | 7.1 - 12[5][6] | |
| Cell-based | SKOV-3 | 15.3[7] | |
| Cell-based | IDO1-transfected HEK293/MSR | 10 (human), 52.4 (mouse)[4][5] | |
| Linrodostat (BMS-986205) | Enzymatic | Recombinant Human IDO1 | 1.7[8][9] |
| Cell-based | IDO1-HEK293 | 1.1[10][11][12] | |
| Cell-based | HeLa | 1.7[9] | |
| Cell-based | SKOV-3 | 3.4[9] | |
| Navoximod (GDC-0919) | Enzymatic (Ki) | Recombinant Human IDO1 | 7[13][14] |
| Cell-based (EC50) | Not Specified | 75[13][14] | |
| Cell-based (EC50) | HeLa | 434[13] | |
| Cell-based | Human monocyte-derived DCs (MLR) | 80[13] | |
| Indoximod | Enzymatic (Ki) | Purified Enzyme | 19,000 (L-isomer)[15][16] |
| Cell-based (mTORC1 activity) | Not Specified | ~70[6] |
Experimental Protocols
The accurate determination of IC50 values is highly dependent on the experimental protocol employed. Below are detailed methodologies for common enzymatic and cell-based assays used to characterize IDO1 inhibitors.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.
Protocol:
-
Prepare Reaction Mixture: In a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), combine the following components:
-
20 mM Ascorbate
-
10 µM Methylene Blue
-
100 µg/mL Catalase
-
-
Add IDO1 Enzyme: Add purified recombinant IDO1 protein to the reaction mixture.
-
Add Inhibitor: Add the test compounds at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 200-400 µM.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: Incubate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Quantify Kynurenine: Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). Measure the absorbance at 480 nm.
-
Calculate IC50: Determine the concentration of inhibitor that causes a 50% reduction in kynurenine production compared to the vehicle control.
Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. Human cancer cell lines that endogenously express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or SKOV-3, are commonly used.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa or SKOV-3) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
IDO1 Induction: Induce IDO1 expression by treating the cells with human IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours.
-
Add Inhibitors: Remove the culture medium and add fresh medium containing various concentrations of the test inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells with the inhibitors for a specified period (e.g., 24-72 hours).
-
Collect Supernatant: Collect the cell culture supernatant, which contains the secreted kynurenine.
-
Kynurenine Detection:
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
-
Calculate IC50: Determine the inhibitor concentration that results in a 50% decrease in kynurenine levels compared to the vehicle-treated, IFN-γ-stimulated cells.
IDO1 Signaling Pathway and Inhibition
The catabolism of tryptophan by IDO1 is a key mechanism of immune suppression in the tumor microenvironment. The following diagram illustrates the IDO1 signaling pathway and the points of intervention by IDO1 inhibitors.
Caption: The IDO1 pathway and the mechanism of its inhibitors.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for an IDO1 inhibitor involves a series of sequential steps, from initial cell culture to final data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. selleckchem.com [selleckchem.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Linrodostat - MedChem Express [bioscience.co.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
validation of IDO5L's selectivity for IDO1 over IDO2/TDO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO5L, focusing on its selectivity over the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO). The performance of this compound is compared with two other well-characterized IDO1 inhibitors, epacadostat and linrodostat, supported by available experimental data.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in cancer immunotherapy. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps tumors evade the immune system. The development of selective IDO1 inhibitors is a major focus of cancer research. This guide evaluates the selectivity profile of this compound for IDO1 over the closely related enzymes IDO2 and TDO. While this compound demonstrates potent inhibition of IDO1, specific data on its selectivity against IDO2 and TDO is not currently available in the public domain. For a comprehensive comparison, this guide includes data for two clinical-stage IDO1 inhibitors, epacadostat and linrodostat, which exhibit high selectivity for IDO1.
Data Presentation
The following tables summarize the available inhibitory activities of this compound, epacadostat, and linrodostat against IDO1, IDO2, and TDO.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | IDO1 | IDO2 | TDO | Selectivity (IDO2/IDO1) | Selectivity (TDO/IDO1) |
| This compound | 67[1][2] | Not Available | Not Available | Not Available | Not Available |
| Epacadostat | 71.8[3] | >100,000 (>1400-fold)[3] | >100,000 (>1400-fold)[3] | >1400 | >1400 |
| Linrodostat | ~2 (inferred)[3] | Not Available | Not Available | Not Available | Not Available |
Table 2: Cell-Based Inhibitory Activity (IC50, nM)
| Inhibitor | Cell Line | IDO1 | IDO2 | TDO |
| This compound | HeLa | 19[1][2] | Not Available | Not Available |
| Epacadostat | HeLa | 12[3] | Not Available | Not Available |
| HEK293-hIDO1 | 11[4] | |||
| Linrodostat | HeLa | 1.7[5] | Not Available | >2000[5] |
| HEK293-hIDO1 | 1.1[5] |
Experimental Protocols
The determination of inhibitor selectivity against IDO1, IDO2, and TDO involves both biochemical (enzymatic) and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified recombinant enzymes to directly measure the inhibitory effect of a compound on enzyme activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified IDO1, IDO2, and TDO enzymes.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human IDO1, IDO2, and TDO enzymes are used. The substrate, L-tryptophan, is prepared in an appropriate assay buffer.
-
Assay Reaction: The reaction mixture typically contains the enzyme, L-tryptophan, and necessary cofactors such as ascorbic acid and methylene blue in a suitable buffer (e.g., potassium phosphate buffer, pH 6.5).
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is included.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the product, N-formylkynurenine or its subsequent product kynurenine, is measured. Common detection methods include:
-
Spectrophotometry: Measuring the absorbance of kynurenine at 321-325 nm.
-
Fluorometry: Using a fluorogenic developer that reacts with N-formylkynurenine to produce a fluorescent signal (Ex/Em = 402/488 nm)[6].
-
HPLC: Separating and quantifying kynurenine production.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system by measuring the inhibition of IDO activity within a cellular context.
Objective: To determine the IC50 of a test compound in cells expressing IDO1, IDO2, or TDO.
General Protocol:
-
Cell Culture:
-
Endogenous Expression: Cell lines that endogenously express IDO1 (e.g., HeLa, SKOV-3) are often used. IDO1 expression is typically induced by treatment with interferon-gamma (IFN-γ)[7].
-
Engineered Cell Lines: To assess selectivity, HEK293 cells can be engineered to stably overexpress human IDO1, IDO2, or TDO.
-
-
Cell Plating and Treatment: Cells are seeded in 96-well plates. After adherence, they are treated with IFN-γ (if required to induce expression) and varying concentrations of the test inhibitor.
-
Incubation: Cells are incubated for a period (e.g., 48-72 hours) to allow for tryptophan metabolism.
-
Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured. A common method involves the use of Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to form a yellow product that can be measured colorimetrically at 480 nm[7].
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.
Mandatory Visualization
Signaling Pathway
Caption: The Kynurenine Pathway and the site of action for IDO1 inhibitors.
Experimental Workflow
Caption: Workflow for determining inhibitor selectivity using biochemical and cell-based assays.
Logical Relationship of Selectivity
Caption: Logical relationship for assessing the selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncolines.com [oncolines.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Tryptophan Catabolism Landscape: A Comparative Guide to IDO5L Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the modulation of the kynurenine pathway, understanding the selectivity of inhibitory compounds is paramount. This guide provides an objective comparison of IDO5L, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and its potential cross-reactivity with the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO). The following analysis is supported by available experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. Its role in immune evasion has made it a significant target in cancer immunotherapy. This compound, chemically known as 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, has been identified as a potent inhibitor of IDO1. However, the human genome contains two other enzymes that catalyze the same initial step in tryptophan degradation: the closely related Indoleamine 2,3-dioxygenase 2 (IDO2) and the structurally distinct Tryptophan 2,3-dioxygenase (TDO). Off-target inhibition of these enzymes could lead to unintended biological consequences and impact the therapeutic window of a drug candidate. Therefore, a thorough assessment of an inhibitor's selectivity is crucial.
Comparative Inhibitory Activity of this compound
While direct experimental data on the cross-reactivity of this compound with IDO2 and TDO is limited in publicly available literature, we can infer its likely selectivity profile by examining structurally and functionally related compounds. This compound belongs to the class of hydroxyamidine-containing IDO1 inhibitors. A well-characterized compound in this class is Epacadostat (INCB024360).
The table below summarizes the inhibitory potency of this compound against its primary target, IDO1, and compares it with the known selectivity profile of Epacadostat.
| Compound | Target Enzyme | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cell-Based Assay (HeLa) | Selectivity over IDO2 | Selectivity over TDO |
| This compound | IDO1 | 67[1] | 19[1] | Data not available | Data not available |
| Epacadostat | IDO1 | 10[2] | ~10[3] | >100-fold[4] | >1000-fold[4] |
Based on the high selectivity of the structurally similar compound Epacadostat, it is highly probable that this compound also exhibits a favorable selectivity profile for IDO1 over IDO2 and TDO. The hydroxyamidine and oxadiazole moieties are key features contributing to potent and selective IDO1 inhibition[5][6].
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach to determining cross-reactivity, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IDO5L and NLG-919: Potent IDO1 Inhibitors in Cancer Immunology
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor, playing a pivotal role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the essential amino acid tryptophan and generates immunosuppressive metabolites known as kynurenines. This metabolic shift suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby fostering an immune-tolerant tumor microenvironment. Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising avenue in cancer immunotherapy. This guide provides a detailed comparative analysis of two such inhibitors, IDO5L and NLG-919, summarizing their performance with supporting experimental data to aid researchers in their drug discovery and development efforts.
Quantitative Performance Analysis
The following tables provide a summary of the key quantitative data for this compound and NLG-919, facilitating a direct comparison of their biochemical and cellular potencies.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | NLG-919 |
| Target | Indoleamine 2,3-dioxygenase (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| IC50 (Enzymatic Assay) | 67 nM | 38 nM, 44.56 ± 7.17 nM |
| IC50 (HeLa Cell-Based Assay) | 19 nM | 83.37 ± 9.59 nM |
| Ki | Not Reported | 7 nM |
| EC50 | Not Reported | 75 nM |
| ED50 | Not Reported | 80 nM (Restoration of T cell response), 120 nM (Abrogation of IDO-induced suppression) |
Table 2: In Vivo Pharmacodynamic and Efficacy Data
| Parameter | This compound | NLG-919 |
| Animal Model | C57BL/6 mice bearing GM-CSF-secreting B16 melanoma tumors | CT26 and B16F10 tumor-bearing mice |
| Dosing Regimen | 25, 50, and 75 mg/kg b.i.d., subcutaneous | 0.1, 0.3, 1.0 mmol/kg, twice daily for 7 days, oral gavage |
| Pharmacodynamic Effect | >50% reduction in plasma kynurenine levels | Dose-dependent reduction of Kyn/Trp ratio in plasma and tumor |
| Antitumor Efficacy | Dose-dependent inhibition of tumor growth | Significant tumor growth suppression |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Validating the Anti-Tumor Effects of IDO5L and Next-Generation IDO1 Inhibitors Across Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor IDO5L and its clinical successor, epacadostat, against other therapeutic alternatives in various cancer models. Experimental data is presented to objectively evaluate their performance, supported by detailed experimental protocols and signaling pathway visualizations to aid in the design and interpretation of preclinical studies.
Introduction to IDO1 Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. This depletion of tryptophan and accumulation of kynurenine leads to the inhibition of effector T cell function and the promotion of regulatory T cell (Treg) activity, allowing cancer cells to escape immune surveillance.
This compound (also known as compound 5l) was identified as a potent and competitive inhibitor of the IDO1 enzyme. Subsequent optimization of this chemical series led to the development of epacadostat (INCB024360), a highly selective IDO1 inhibitor that has been extensively evaluated in clinical trials. This guide will focus on the preclinical validation of this class of inhibitors, using data from both this compound and epacadostat to illustrate their anti-tumor potential across different cancer types.
Comparative Analysis of Anti-Tumor Efficacy
The anti-tumor activity of IDO1 inhibitors has been evaluated in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies, such as immune checkpoint inhibitors targeting PD-1 and CTLA-4.
In Vitro Potency
The inhibitory activity of this compound and epacadostat has been characterized in cellular assays, demonstrating their high potency against the IDO1 enzyme.
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| This compound | HeLa (Human Cervical Cancer) | IDO1 Inhibition | 19 | |
| Epacadostat | HEK293/MSR (Mouse IDO1-transfected) | IDO1 Inhibition | 52.4 | |
| Epacadostat | Human IDO1-transfected cells | IDO1 Inhibition | ~10 |
In Vivo Anti-Tumor Activity
The efficacy of IDO1 inhibitors has been demonstrated in syngeneic mouse models, which have a competent immune system, making them suitable for evaluating immunotherapies.
| Cancer Type | Mouse Model | Treatment | Key Findings | Reference |
| Melanoma | B16-GMCSF Melanoma | This compound (25, 50, 75 mg/kg) | Dose-dependent inhibition of tumor growth. | |
| Melanoma | B16 Melanoma | Epacadostat + anti-CTLA-4 | Enhanced tumor rejection and infiltration of functional CD8⁺ and CD4⁺ T cells compared to either agent alone. | |
| Colorectal Cancer | MC38 Colon Adenocarcinoma | Epacadostat + Cetuximab | Synergistic anti-tumor effect, increased infiltration of CD8⁺ T cells and polarization of M1 macrophages. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Patient-derived 3D ex vivo spheroids | Epacadostat (1µM) | Increased pro-inflammatory tumor microenvironment and T-cell activation in a subset of patient tumors. Overcame immunosuppressive effects of cancer-associated fibroblasts. | [2] |
Comparison with Alternative Immunotherapies
IDO1 inhibition represents one of several strategies to overcome tumor-induced immunosuppression. Its efficacy is often compared with or enhanced by combination with other immune checkpoint inhibitors.
| Therapeutic Target | Mechanism of Action | Preclinical Combination with IDO Inhibitor | Key Outcomes of Combination |
| PD-1/PD-L1 | Blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, preventing T cell exhaustion. | Yes (Epacadostat + anti-PD-L1) | Improved depth and duration of tumor responses compared to anti-PD-L1 alone in syngeneic models. |
| CTLA-4 | Blocks the inhibitory signal of CTLA-4 on T cells, promoting T cell activation. | Yes (this compound/Epacadostat + anti-CTLA-4) | Superior therapeutic effects and tumor rejection in melanoma models. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IDO1-mediated immune suppression and the experimental approaches to study them is crucial for a comprehensive understanding.
IDO1 Signaling Pathway in Cancer
IDO1 is a central node in a signaling cascade that suppresses anti-tumor immunity. Its expression is induced by pro-inflammatory cytokines like IFN-γ. The enzymatic activity of IDO1 depletes tryptophan and produces kynurenine, which in turn activates downstream pathways involving GCN2, mTOR, and the Aryl Hydrocarbon Receptor (AhR), leading to T cell anergy and Treg expansion.
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow for In Vivo Validation
A typical workflow to validate the anti-tumor effects of an IDO1 inhibitor in a syngeneic mouse model involves several key steps, from tumor implantation to immunological analysis of the tumor microenvironment.
Caption: Workflow for in vivo validation of IDO1 inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following are detailed protocols for key experiments cited in the validation of IDO1 inhibitors.
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of an IDO1 inhibitor on the viability and proliferation of cancer cells in vitro.
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
Complete culture medium
-
IDO1 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the IDO1 inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an IDO1 inhibitor.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells). Include any floating cells in the collection.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control (apoptosis-induced) cells.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of an IDO1 inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16 melanoma)
-
Sterile PBS or appropriate vehicle
-
IDO1 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture B16 melanoma cells to a logarithmic growth phase.
-
Harvest the cells and wash them with sterile PBS. Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁵ cells) into the flank of each C57BL/6 mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³), typically within 5-7 days.
-
Randomize mice into treatment and control groups.
-
Administer the IDO1 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or subcutaneous injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunophenotyping).
Conclusion
The validation of this compound and its successor, epacadostat, has provided strong preclinical evidence for the therapeutic potential of IDO1 inhibition in oncology. The data consistently demonstrates that by targeting the tryptophan catabolism pathway, these inhibitors can reverse tumor-induced immune suppression and enhance anti-tumor immunity. While monotherapy activity is modest, the synergistic effects observed in combination with other immune checkpoint inhibitors highlight a promising path forward for this class of drugs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and build upon these findings in the quest for more effective cancer immunotherapies.
References
A Tale of Two IDO Pathway Modulators: A Side-by-Side Comparison of IDO5L and Indoximod
For researchers, scientists, and drug development professionals, understanding the nuances of immunomodulatory agents is paramount. In the landscape of cancer immunotherapy, the indoleamine 2,3-dioxygenase (IDO) pathway has been a focal point of intense research. This guide provides a detailed, data-driven comparison of two distinct modulators of this pathway: IDO5L, a direct enzymatic inhibitor, and indoximod, a downstream pathway modulator.
This objective comparison delves into their mechanisms of action, presents available preclinical and clinical data, and outlines experimental methodologies to provide a comprehensive resource for evaluating these two agents.
At a Glance: Key Differences
| Feature | This compound | Indoximod |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme | Downstream effectors of the IDO pathway (e.g., mTOR, AhR) |
| Mechanism of Action | Direct, competitive enzymatic inhibitor | Tryptophan mimetic; reverses IDO-induced immunosuppression downstream |
| Development Status | Preclinical | Investigational; has undergone multiple clinical trials |
Mechanism of Action: A Fundamental Divergence
The most critical distinction between this compound and indoximod lies in their mechanisms of action. This compound functions as a direct, competitive inhibitor of the IDO1 enzyme, the first and rate-limiting step in the catabolism of tryptophan to kynurenine.[1] By blocking the active site of the enzyme, this compound prevents the depletion of tryptophan and the accumulation of kynurenine, thereby mitigating the immunosuppressive tumor microenvironment.[2]
Indoximod, in contrast, does not directly inhibit the IDO1 enzyme.[3] Instead, it acts as a tryptophan mimetic, effectively signaling to downstream pathways that tryptophan is sufficient, even in a tryptophan-depleted environment created by IDO1 activity.[3] This action primarily involves the reactivation of the mTOR pathway and modulation of the Aryl Hydrocarbon Receptor (AhR), leading to the restoration of T-cell proliferation and a shift in T-cell differentiation away from immunosuppressive regulatory T cells (Tregs).[3]
Performance and Efficacy: A Preclinical and Clinical Snapshot
Due to their different stages of development, a direct comparison of clinical efficacy is not yet possible. However, available data provides insights into their respective performance.
This compound: Preclinical Potency
This compound has demonstrated significant potency in preclinical studies. As a direct inhibitor, its efficacy is often measured by its half-maximal inhibitory concentration (IC50).
| Assay Type | IC50 |
| Enzymatic Assay (Human IDO1) | 67 nM[4][5] |
| Cell-based Assay (HeLa cells) | 19 nM[4][6] |
In vivo studies in mice bearing GM-CSF-secreting B16 melanoma tumors showed that subcutaneous administration of this compound led to a dose-dependent inhibition of tumor growth and a significant decrease in plasma kynurenine levels.[1][4]
Indoximod: Clinical Investigations
Indoximod has been the subject of numerous clinical trials, both as a monotherapy and in combination with other cancer treatments.[7] While it has shown a favorable safety profile, its clinical efficacy has produced mixed results. Early phase trials in combination with checkpoint inhibitors for advanced melanoma showed promising objective response rates.[8] However, a pivotal Phase 3 trial (ECHO-301) of epacadostat, another IDO1 inhibitor with a direct enzymatic mechanism similar to this compound, in combination with pembrolizumab for melanoma, failed to meet its primary endpoint, casting a shadow over the direct IDO1 inhibition strategy.[8] The distinct downstream mechanism of indoximod may offer advantages in overcoming some of the resistance mechanisms observed with direct enzymatic inhibitors.[3]
Experimental Protocols
To facilitate the replication and further investigation of the properties of these compounds, detailed experimental protocols for key assays are provided below.
In Vitro IDO1 Enzymatic Inhibition Assay (for this compound)
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human IDO1.
Methodology:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer.
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding L-tryptophan and recombinant IDO1 enzyme.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding trichloroacetic acid.
-
Heat the mixture to convert N-formylkynurenine to kynurenine.
-
Measure the kynurenine concentration by absorbance at 480 nm after adding Ehrlich's reagent.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
T-cell Proliferation Assay (for Indoximod)
Objective: To assess the ability of a test compound to reverse IDO-mediated suppression of T-cell proliferation.
Methodology:
-
Cells: Human peripheral blood mononuclear cells (PBMCs), IDO1-expressing dendritic cells (DCs) or tumor cells.
-
Procedure:
-
Co-culture PBMCs with IDO1-expressing cells in the presence of a T-cell stimulus (e.g., phytohemagglutinin or anti-CD3/CD28 beads).
-
Add the test compound (e.g., indoximod) at various concentrations.
-
Culture the cells for 72-96 hours.
-
Measure T-cell proliferation using a standard method such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
-
Data Analysis: Quantify the level of T-cell proliferation in the presence of the test compound compared to the control (IDO-mediated suppression without the compound).
Logical Relationships in the IDO Pathway and Inhibition Strategies
The decision to target the IDO pathway, and the choice of inhibitor, is based on a logical framework of its role in immune evasion by tumors.
Conclusion
This compound and indoximod represent two distinct strategies for targeting the immunosuppressive IDO pathway. This compound is a potent, direct enzymatic inhibitor with strong preclinical data, representative of a class of molecules that have faced challenges in late-stage clinical trials. Indoximod, with its unique downstream mechanism of action, offers an alternative approach that may circumvent some of the limitations of direct enzymatic inhibition. The continued investigation of both direct and indirect modulators of the IDO pathway will be crucial in determining the most effective therapeutic strategies for a range of cancers. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community in these ongoing efforts.
References
- 1. IDO inhibitor 5l - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. amsbio.com [amsbio.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of IDO5L
For researchers, scientists, and drug development professionals handling the potent indoleamine 2,3-dioxygenase (IDO) inhibitor IDO5L, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its biological potency, this compound waste must be managed as hazardous chemical waste. The following guide provides detailed, step-by-step procedures for the safe disposal of this compound in various forms.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₉H₇ClFN₅O₂[1][2][3] |
| Molecular Weight | 271.64 g/mol [1][2] |
| Appearance | Off-white to yellow solid[1] |
| CAS Number | 914471-09-3[1][3] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Condition | Duration |
| Powder at -20°C | 3 years[1][4] |
| Powder at 4°C | 2 years[5] |
| In solvent at -80°C | 2 years[1][5] |
| In solvent at -20°C | 1 year[1][5] |
Solubility Data
The solubility of this compound in various solvents dictates the appropriate disposal routes for solutions.
| Solvent | Solubility |
| DMSO | ≥ 52 mg/mL (191.43 mM)[1][5] |
| Ethanol | 27.2 mg/mL (100.13 mM)[4] |
| DMF | 30 mg/mL[3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
Step-by-Step Disposal Procedures for this compound Waste
The following protocols are designed to guide laboratory personnel in the safe disposal of this compound. These procedures are based on general best practices for hazardous chemical waste management and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.
Solid this compound Waste Disposal
This category includes expired or unused this compound powder, as well as grossly contaminated items such as weighing boats and paper.
-
Segregation: Do not mix solid this compound waste with non-hazardous trash.
-
Packaging:
-
Carefully place the solid this compound waste, including any contaminated items, into a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or a securely lined cardboard box for dry waste).
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: 4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide (this compound)
-
The approximate amount of waste.
-
The date of accumulation.
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Liquid this compound Waste Disposal
Liquid waste containing this compound must be segregated based on the solvent used.
-
Aqueous Solutions:
-
Segregation: Collect all aqueous solutions containing this compound in a dedicated, sealed, and leak-proof container, typically a plastic carboy. Do not mix with organic solvent waste.
-
Labeling: Label the container as "Hazardous Waste" with the chemical name "Aqueous waste containing this compound" and list all components, including buffers and salts.
-
Storage: Store in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams like acids and organic solvents.
-
-
Organic Solvent Solutions:
-
Segregation: Collect organic solvent solutions of this compound in a separate, chemically resistant container (e.g., a safety can for flammable solvents). It is best practice to segregate halogenated and non-halogenated solvent waste.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, for example, "this compound in DMSO."
-
Storage: Store in a well-ventilated area, away from sources of ignition, and within secondary containment.
-
Contaminated Labware Disposal
This includes items such as pipette tips, centrifuge tubes, and glassware that have come into contact with this compound.
-
Sharps: All sharps (needles, scalpels, contaminated broken glass) must be placed in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."
-
Non-Sharp Labware:
-
Decontamination (if feasible): For glassware, triple-rinse with a suitable solvent that can dissolve this compound. The rinsate must be collected and disposed of as liquid hazardous waste.
-
Packaging: Place non-sharp, contaminated labware (e.g., pipette tips, tubes) in a durable, sealed plastic bag or a designated container for solid chemical waste.
-
Labeling: Label the container as "Hazardous Waste" and describe the contents (e.g., "Lab debris contaminated with this compound").
-
Experimental Protocols: Not Applicable
The provided information focuses on the chemical properties and disposal of this compound and does not cite specific experimental protocols that would be relevant to reproduce. The disposal procedures themselves are the primary protocol.
Mandatory Visualizations
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Research: A Comprehensive Guide to Handling IDO5L
FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of IDO5L, a potent indoleamine 2,3-dioxygenase (IDO) inhibitor. Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, this guide is founded on best practices for managing potent, powdered research chemicals with unknown long-term toxicological properties. Adherence to these procedures is vital to ensure the safety of all laboratory personnel.
Essential Safety and Personal Protective Equipment (PPE)
All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a containment device such as a glove box to minimize inhalation exposure. The following table summarizes the required Personal Protective Equipment (PPE).
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves (minimum 0.11 mm thickness) | Prevents skin contact with the compound. The outer glove should be removed and disposed of as hazardous waste immediately after handling. |
| Eye Protection | Chemical splash goggles and a face shield | Protects eyes and face from splashes of solutions or accidental aerosolization of the powder. |
| Lab Coat | Disposable, solid-front, back-closing gown | Provides a barrier against contamination of personal clothing. Should be disposed of as hazardous waste after use. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator may be necessary for certain procedures, such as weighing large quantities or cleaning spills, where aerosolization is possible. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. | Prevents inhalation of the powdered compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to mitigate risks. The following step-by-step guidance covers the entire workflow from preparation to disposal.
Preparation and Weighing
-
Restricted Access: Designate a specific area within the laboratory for handling this compound. Access to this area should be limited to authorized personnel who have received appropriate training.
-
Fume Hood/Containment: All manipulations of powdered this compound must be performed within a certified chemical fume hood or other appropriate containment device.
-
Decontamination: Before and after handling, decontaminate the work surface with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper before adding the compound. Handle the powder gently to avoid creating airborne dust.
-
Solubilization: this compound is soluble in DMSO.[1] Prepare stock solutions by adding the solvent directly to the vial containing the weighed powder. Cap the vial securely and vortex until the solid is completely dissolved.
Experimental Use
-
Labeling: Clearly label all containers with the compound name (this compound), concentration, solvent, and date of preparation.
-
Secondary Containment: Transport all solutions of this compound in secondary containment (e.g., a sealed, unbreakable container) to prevent spills.
-
In-vivo Dosing: For in-vivo experiments, follow established protocols. For example, a stock solution in DMSO can be further diluted in vehicles like PEG300, Tween-80, and saline for administration.[1]
-
Cell Culture: When adding this compound to cell cultures, use appropriate aseptic techniques within a biological safety cabinet.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a sealed, leak-proof container labeled as hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE (gloves, lab coat) | Dispose of in a designated hazardous waste container immediately after use. |
All waste must be disposed of in accordance with institutional and local regulations. Contact your institution's EHS department for specific disposal guidelines.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound (Molecular Weight: 271.64 g/mol ).
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, 2.7164 mg of this compound is required.
-
Weighing: In a chemical fume hood, carefully weigh out 2.7164 mg of this compound powder onto a tared piece of weigh paper.
-
Transfer: Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube.
-
Mixing: Cap the tube securely and vortex at room temperature until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
